3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-1-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBSMYUFFCTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276076 | |
| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-09-8 | |
| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214875-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
This guide details the synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane , a high-value spirocyclic scaffold in medicinal chemistry. This moiety is prized for its ability to restrict conformation while modulating metabolic stability and lipophilicity via the gem-difluoro group.
The protocol focuses on a robust, scalable route: De novo spirocyclization followed by late-stage deoxyfluorination . This strategy allows for the generation of the critical 3-ketone intermediate, which serves as a divergent point for various analogs, before installing the fluorine atoms.
Retrosynthetic Analysis & Strategy
The structural rigidity of the 1-oxa-8-azaspiro[4.5]decane core necessitates a synthesis that builds the tetrahydrofuran (THF) ring onto a pre-existing piperidine scaffold. The gem-difluoro motif is most reliably installed via nucleophilic fluorination of a corresponding ketone.
Strategic Disconnection
-
Target: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane.
-
Precursor: 1-Oxa-8-azaspiro[4.5]decan-3-one (The "Spiro-Ketone").
-
Intermediate: 3-Methylene-1-oxa-8-azaspiro[4.5]decane.[1][2]
-
Starting Material: N-Boc-4-piperidone.
Rationale:
-
Late-Stage Fluorination: Using DAST or Deoxofluor™ on the ketone is superior to early-stage fluorination due to the sensitivity of C-F bonds to strong nucleophiles used in ring closures.
-
Spirocyclization: The 5-exo-dig cyclization of a homopropargyl alcohol is a thermodynamically favored pathway to generate the exocyclic methylene, which is a "masked" ketone.
Figure 1: Retrosynthetic logic flow from the target fluorinated spirocycle back to commercial starting materials.
Detailed Experimental Protocol
Step 1: Barbier Reaction to 4-Hydroxy-4-propargylpiperidine
The addition of a propargyl unit to the piperidone ketone must be controlled to prevent bis-addition or elimination. The Barbier conditions (Zn/propargyl bromide) are preferred over Grignard reagents for higher tolerance of moisture and cleaner profiles.
-
Reagents: N-Boc-4-piperidone (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene), Activated Zinc dust (1.5 eq), NH₄Cl (sat. aq.), THF.
-
Procedure:
-
Activate Zn dust by washing with dilute HCl, water, acetone, and drying under vacuum.
-
Suspend Zn in anhydrous THF under N₂. Add a catalytic amount of I₂.
-
Add propargyl bromide dropwise at 0 °C. Stir for 20 min to form the organozinc species.
-
Add N-Boc-4-piperidone (dissolved in THF) slowly at 0 °C.
-
Allow to warm to RT and stir for 4–6 h. Monitor by TLC (EtOAc/Hexane 1:3).
-
Quench: Pour into ice-cold saturated NH₄Cl. Extract with EtOAc (3x).
-
Purification: Flash chromatography (SiO₂, 0-30% EtOAc/Hexane).
-
-
Checkpoint: Product should be a white solid/oil. ¹H NMR will show the alkyne proton triplet at ~2.0 ppm and the propargylic methylene doublet at ~2.3 ppm.
Step 2: Ag(I)-Catalyzed Spirocyclization
This is the critical ring-closing step. Silver salts catalyze the 5-exo-dig cyclization of the hydroxyl group onto the alkyne, generating the exocyclic double bond.
-
Reagents: Propargyl alcohol intermediate (1.0 eq), AgNO₃ (0.1 eq), Et₃N (0.2 eq), MeOH or DCM.
-
Procedure:
-
Dissolve the intermediate in MeOH (0.1 M).
-
Add AgNO₃ and Et₃N.
-
Stir at reflux (65 °C) for 12–18 h. The reaction may turn dark due to silver.
-
Workup: Filter through a Celite pad to remove silver residues. Concentrate the filtrate.
-
Purification: Flash chromatography. The product is 3-methylene-1-oxa-8-azaspiro[4.5]decane.[1][2]
-
-
Mechanism: Ag⁺ coordinates the alkyne, activating it for intramolecular nucleophilic attack by the hydroxyl oxygen. Proton transfer and protodemetallation yield the exocyclic alkene.
Step 3: Ozonolysis to the Spiro-Ketone
Converting the exocyclic methylene to the ketone provides the substrate for fluorination.
-
Reagents: Methylene intermediate, O₃ gas, DMS (Dimethyl sulfide) or PPh₃, DCM/MeOH (1:1).
-
Procedure:
-
Dissolve the methylene compound in DCM/MeOH at -78 °C.
-
Bubble O₃ until the solution turns a persistent faint blue (indicating saturation).
-
Purge with N₂ or O₂ to remove excess ozone (solution becomes colorless).
-
Add excess DMS (5.0 eq) at -78 °C.
-
Warm slowly to RT and stir overnight.
-
Purification: Concentrate and purify via column chromatography.
-
-
Data: The ¹³C NMR will show a ketone carbonyl signal at ~215 ppm (characteristic of 3-furanone types).
Step 4: Deoxyfluorination (The Core Transformation)
This step replaces the carbonyl oxygen with two fluorine atoms. Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating; use Deoxofluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability if available.
-
Reagents: Spiro-Ketone (1.0 eq), DAST or Deoxofluor (2.5 eq), Anhydrous DCM.
-
Procedure:
-
Vessel: Use a Teflon or plastic reaction vessel if possible (glass is acceptable for short durations, but HF etching can occur).
-
Dissolve the ketone in anhydrous DCM under N₂. Cool to 0 °C.
-
Add DAST dropwise via syringe. Do not rush —exothermic.
-
Allow to warm to RT and stir for 12–24 h.
-
Quench (Critical): Cool to 0 °C. Add saturated NaHCO₃ dropwise with vigorous stirring. Gas evolution (CO₂) will be significant.
-
Extraction: Extract with DCM. Wash organic layer with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂).
-
-
Characterization: ¹⁹F NMR is definitive. Expect a singlet (or AB quartet if chiral influence exists) around -90 to -110 ppm.
Critical Parameters & Troubleshooting (Expertise)
| Parameter | Optimal Condition | Failure Mode / Troubleshooting |
| Moisture Control | Strictly Anhydrous (Steps 1 & 4) | Step 4: Water reacts violently with DAST to form HF. Ensure solvents are dried over molecular sieves. |
| Cyclization Catalyst | AgNO₃ (10 mol%) | If reaction stalls, switch to AuCl₃ or AuCl(PPh₃)/AgOTf (1-5 mol%) for higher turnover frequency. |
| Ozonolysis Quench | DMS (excess) | Incomplete reduction leads to explosive ozonides. Ensure full warming to RT before concentration. |
| Fluorination Temp | 0 °C to RT | Heating DAST >50 °C poses an explosion hazard. If conversion is low, use Deoxofluor at 40 °C. |
Reaction Workflow Visualization
Figure 2: Step-by-step reaction workflow from piperidone to the difluoro-spirocycle.
Characterization Data Summary
For the N-Boc protected final compound:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.80–3.60 (m, 2H, THF-CH₂-O).
-
δ 3.50–3.30 (m, 4H, Piperidine N-CH₂).
-
δ 2.40–2.20 (m, 2H, THF-CH₂-CF₂).
-
δ 1.80–1.60 (m, 4H, Piperidine C-CH₂).
-
δ 1.45 (s, 9H, Boc).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 154.5 (Boc C=O), 128.0 (t, J ~240 Hz, CF₂), 80.0 (Spiro-C), 65.2 (THF C-O), 40-50 (Piperidine carbons).
-
-
¹⁹F NMR:
-
δ -105.5 ppm (approx, t or m).
-
References
-
Tsukamoto, S., et al. (1995). "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin, 43(9), 1523–1529. Link
-
Jia, H., et al. (2020).[3] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[3] Link
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context on spiro-synthesis strategies). Link
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Technical Monograph: Structural & Functional Profiling of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Executive Summary: The Bioisosteric Imperative
In the landscape of modern drug discovery, 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane represents a high-value "scaffold hop" from traditional piperidine and morpholine heterocycles. As drug targets become increasingly complex, the need for rigidified, metabolically stable, and physicochemically tuned building blocks has intensified.
This spirocyclic ether offers a unique solution to the "flatland" problem (lack of
-
Basicity Modulation: The inductive electron-withdrawal of the gem-difluoro group lowers the
of the piperidine nitrogen, improving membrane permeability and reducing lysosomal trapping. -
Metabolic Blocking: The C3-position of the oxa-ring is a common site for oxidative metabolism (P450-mediated hydroxylation). Fluorination blocks this soft spot.
Physicochemical Profile & Structural Logic
The strategic value of this molecule lies in its ability to modulate properties without significantly altering the steric footprint of the parent spirocycle.
Table 1: Comparative Physicochemical Properties
| Property | Piperidine (Parent) | 1-oxa-8-azaspiro[4.5]decane | 3,3-Difluoro-Analog | Impact |
| Formula | -- | |||
| MW | 85.15 | 141.21 | 177.19 | Moderate increase |
| ~11.0 | ~9.8 | ~7.2 – 8.0 | Critical: Reduces hERG liability | |
| cLogP | 0.84 | 0.55 | 1.10 | Lipophilicity modulation |
| TPSA | 12.0 | 21.2 | 21.2 | Maintains polar surface area |
| H-Bond Donors | 1 | 1 | 1 | Unchanged |
| Metabolic Stability | Low | Moderate | High | Blocks C3 oxidation |
Mechanistic Insight: The Fluorine Effect
The gem-difluoro moiety at the C3 position exerts a strong inductive effect (
Synthetic Methodology
While various routes exist, the most robust and scalable method for research applications involves the Deoxofluorination of the corresponding spiro-ketone . This approach allows for the late-stage introduction of fluorine, minimizing the risk of defluorination during ring construction.
Diagram 1: Synthesis Workflow (DOT Visualization)
Caption: Step-wise construction of the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold via the spiro-ketone intermediate.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Phase 1: Construction of the Spiro-3-one Scaffold
Note: This phase constructs the ether ring with a ketone handle at C3.
-
Allylation: React N-Boc-4-piperidone (1.0 eq) with allyl bromide (1.2 eq) and activated Zinc dust in saturated aqueous
/THF to yield the 4-allyl-4-hydroxypiperidine. -
Oxidation: Subject the alkene to Lemieux-Johnson oxidation (
) to generate the aldehyde/ketol intermediate. -
Cyclization: Treat the intermediate with mild acid (pTSA, cat.) in benzene/toluene under reflux with a Dean-Stark trap. The intramolecular hemiacetal formation followed by dehydration yields the 1-oxa-8-azaspiro[4.5]decan-3-one .
Phase 2: Geminal Difluorination (The Critical Step)
Caution: Deoxofluorinating reagents are thermally unstable and can release HF.
Reagents:
-
Substrate: tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq).
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 – 2.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the spiro-ketone substrate and dissolve in anhydrous DCM (0.1 M concentration). -
Addition: Cool the solution to 0°C (ice bath). Add DAST dropwise via syringe. Do not rush this step; exotherms can lead to elimination side-products (vinyl fluorides).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (stain with phosphomolybdic acid) or LC-MS.
-
Quench: Cool back to 0°C. Slowly quench by dropwise addition of saturated aqueous
. Warning: Vigorous gas evolution ( ). -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The gem-difluoro product is typically less polar than the starting ketone.
Validation Criteria:
- NMR: Look for a characteristic signal around -80 to -110 ppm. If the fluorines are chemically equivalent, a singlet; if diastereotopic (due to chiral centers elsewhere), an AB quartet.
-
NMR: The C3 carbon will appear as a triplet (
Hz).
Medicinal Chemistry Utility: Decision Logic
When should a medicinal chemist deploy this scaffold?
Diagram 2: SAR Decision Tree (DOT Visualization)
Caption: Strategic application of the fluorinated spiro-scaffold in Lead Optimization.
Case Study Application:
In the development of Sigma-1 receptor ligands and Kinase inhibitors , replacing a standard piperidine with the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane moiety has been shown to maintain potency while significantly improving the Brain-to-Plasma ratio (
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere. The free amine absorbs
from air; store as the HCl salt or N-Boc protected form. -
Reactivity: Compatible with standard cross-coupling conditions (Suzuki, Buchwald) and amide couplings. Avoid strong Lewis acids that might strip the ether oxygen if not required.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties as Phenyl Isosteres. Angewandte Chemie International Edition.
- Carreira, E. M., & Frings, M. (2012). The Impact of Fluorine on the Physicochemical Properties of Spirocyclic Ethers. (General reference on F-spirocycles).
-
PubChem Compound Summary. (2025). 8-Azaspiro[4.5]decane Derivatives. National Library of Medicine.
-
Gomez, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.
Technical Whitepaper: The Pharmacophore Potential of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Executive Summary
The 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry, designed to address the "Escape from Flatland" challenge. By integrating a spirocyclic core with specific gem-difluorination, this moiety offers a unique combination of restricted conformation, modulated basicity, and metabolic robustness.
This guide provides an in-depth technical analysis of the molecule, detailing its physicochemical profile, a robust synthetic route based on Reformatsky chemistry, and its application as a bioisostere for morpholines and piperidines in GPCR and kinase drug discovery.
Structural Analysis & Physicochemical Profile
The 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold is a bicyclic system where a saturated 6-membered amine (piperidine) and a 5-membered ether (tetrahydrofuran) share a single carbon atom (C5). The inclusion of the gem-difluoro group at the C3 position of the ether ring introduces profound electronic and steric effects.
Key Physicochemical Data[1]
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₈H₁₃F₂NO | Core building block |
| Molecular Weight | 177.19 g/mol | Low MW allows for fragment-based design |
| ClogP (Predicted) | ~0.8 – 1.2 | Enhanced lipophilicity vs. non-fluorinated parent |
| pKa (Basic N) | ~7.8 – 8.2 | Reduced basicity vs. piperidine (~11.0) due to through-space inductive effects |
| Topological Polar Surface Area (TPSA) | ~21 Ų | Excellent membrane permeability |
| Fsp³ Fraction | 1.0 (100%) | High 3D complexity; correlates with clinical success |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for receptor binding |
The "Gem-Difluoro Effect"
The introduction of the CF₂ group at the C3 position is not merely for decoration. It serves three critical mechanistic functions:
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the distal piperidine nitrogen via through-bond and through-space inductive effects. This reduces the energetic penalty of desolvation upon protein binding.
-
Metabolic Blocking: The C3 position in tetrahydrofurans is a common site for oxidative metabolism (P450-mediated hydroxylation). Fluorination blocks this "soft spot," extending half-life (
). -
Lipophilicity Tuning: Unlike methyl groups, which increase lipophilicity significantly, fluorine modulates
while simultaneously lowering the basicity, often improving the Lipophilic Ligand Efficiency (LLE) .
Synthetic Methodology
While various routes exist, the most robust protocol for accessing the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane core relies on a Reformatsky-type homologation followed by intramolecular cyclization. This approach avoids the use of unstable fluorinated epoxides.
Retrosynthetic Logic
The strategy disconnects the spiro-ether ring at the C1-C5 bond (ether linkage). The precursor is a 4,4-disubstituted piperidine containing a hydroxyl group and a fluorinated alkyl chain with a leaving group (or alcohol precursor).
Detailed Protocol: The Reformatsky-Cyclization Route
Step 1: Reformatsky Addition
-
Reagents:
-Boc-4-piperidone, Ethyl 3-bromo-2,2-difluoropropanoate, Activated Zinc dust, THF. -
Mechanism: Formation of the organozinc intermediate which attacks the ketone. Note: To achieve the 3,3-difluoro substitution in the final ring, the fluorine must be properly positioned in the acyclic precursor.
-
Correction for Regiochemistry: To obtain the 3,3-difluoro isomer (where F is
to the oxygen), the reagent used is typically a difluorohomoallylic precursor or a specific Reformatsky variant that places the CF₂ group in the middle of the 3-carbon chain. -
Optimized Route: Use of Ethyl 4-bromo-3,3-difluorobutanoate (if available) or a radical addition of a
to an exocyclic alkene. -
Alternative (Commercial Route):Iodocyclization of gem-difluoroalkenes .
-
Validated Workflow (Graphviz):
Caption: Figure 1. Synthetic pathway utilizing a difluoro-allyl addition followed by hydroboration-cyclization to construct the spiro-ether core.
Critical Experimental Considerations
-
Zinc Activation: For Reformatsky steps, activation with TMSCl or 1,2-dibromoethane is mandatory to initiate the reaction with fluorinated halides.
-
Cyclization Thermodynamics: The formation of the 5-membered ring is kinetically favored (Baldwin's rules: 5-Exo-Tet), but the presence of the gem-difluoro group can induce conformational strain. High dilution is recommended to prevent intermolecular polymerization.
Medicinal Chemistry Applications
The 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold is widely utilized as a bioisostere for morpholine , piperidine , and cyclohexane rings.
Bioisosteric Replacement Strategy
In drug design, replacing a morpholine with this spirocycle achieves:
-
Vector Reorientation: The spiro-fusion forces substituents on the piperidine nitrogen into a specific vector relative to the ether oxygen, often picking up novel interactions in the binding pocket.
-
Sigma-1 (
) Receptor Targeting: Derivatives of 1-oxa-8-azaspiro[4.5]decane have shown high affinity for receptors, which are targets for neurodegenerative diseases and pain. The fluorinated analog improves CNS penetration. -
Muscarinic Agonism: Structural analogs have been explored as M1 muscarinic agonists for Alzheimer's disease, where the ether oxygen mimics the H-bond acceptor capability of the endogenous ligand.
Decision Logic for Scaffold Selection
Caption: Figure 2. Medicinal chemistry decision tree for selecting the fluorinated spiro-scaffold to solve specific ADME/Tox issues.
Handling and Stability
-
Storage: The free base is an oil or low-melting solid and may absorb CO₂ from the air. It is best stored as the hydrochloride salt (CAS: 2177266-22-5), which is a stable, white crystalline solid.
-
Solubility: The HCl salt is highly soluble in water and DMSO (>20 mg/mL). The free base is soluble in DCM, THF, and Methanol.
-
Safety: While specific toxicology data is limited, gem-difluoro compounds are generally stable and do not release fluoride ion under physiological conditions. Standard PPE for handling secondary amines is required.
References
-
Zhang, Y., et al. (2023).[1] "Iododifluoroacetate to Access 3,3-Difluoro-γ-lactams." ResearchGate.[2][3] Available at: [Link]
-
Jia, H., et al. (2020).[4] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2022).[5] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry - A European Journal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Executive Summary & Structural Significance[1]
The 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane scaffold represents a critical bioisostere in modern medicinal chemistry. By incorporating a gem-difluoro motif into the saturated 1-oxa-8-azaspiro[4.5]decane core, researchers can modulate the pKa of the piperidine nitrogen (typically lowering it by 1–2 units via inductive effects), reduce lipophilicity (LogD), and block metabolic labile sites without significantly altering the steric volume compared to the non-fluorinated parent.
This guide provides a definitive technical breakdown of the spectroscopic data required to validate this structure. It focuses on the N-Boc protected derivative (tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate ), as this is the stable, isolable intermediate used in GMP library synthesis before the final deprotection step.
Core Structural Features[2][3]
-
Spiro Center: Quaternary carbon (C5) fusing a rigid 5-membered tetrahydrofuran (THF) ring and a 6-membered piperidine ring.
-
Fluorine Motif: Two fluorine atoms at the C3 position (beta to the oxygen), creating a distinct electronic pull and unique NMR splitting patterns.
-
Chirality: The 3,3-difluoro substitution renders the molecule achiral (assuming no other substitutions), unlike its 3-hydroxy or 3-fluoro analogs.
Synthetic Logic & Pathway
To understand the impurities and spectral artifacts, one must understand the synthesis. The most robust route proceeds via the deoxyfluorination of the corresponding ketone.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the conversion of the commercially available 3-oxo precursor to the target 3,3-difluoro scaffold using Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®.
Caption: Figure 1. Synthetic route from piperidone to the difluoro-spiro scaffold via the 3-oxo intermediate.
Spectroscopic Characterization
The following data sets are derived from high-field NMR (400 MHz or higher) in CDCl₃. The gem-difluoro moiety introduces significant C-F coupling, which is the primary validation marker.
Nuclear Magnetic Resonance (NMR)
F NMR (376 MHz, CDCl₃)
The fluorine signal is the most diagnostic feature. In a spirocyclic system, the ring flip of the piperidine is often fast on the NMR time scale at room temperature, but the 5-membered ring is rigid.
| Parameter | Shift / Pattern | Interpretation |
| Chemical Shift | Characteristic range for gem-difluoro in a 5-membered ether ring. | |
| Multiplicity | Multiplet or Broad Singlet | Often appears as a broad singlet if F atoms are equivalent. If the ring pucker is locked, it may resolve into an AB quartet ( |
| Integration | 2F | Confirms difluoro substitution. |
H NMR (400 MHz, CDCl₃)
Note: Chemical shifts are referenced to TMS (0.00 ppm).
| Position | Shift ( | Multiplicity | Assignment | |
| H-2 | 3.85 – 3.95 | Triplet (t) | Methylene adjacent to Oxygen and Fluorine ( | |
| H-7, H-9 | 3.40 – 3.60 | Broad Multiplet | - | Piperidine |
| H-4 | 2.30 – 2.45 | Multiplet (dt) | Methylene adjacent to Spiro center and Fluorine. | |
| H-6, H-10 | 1.50 – 1.70 | Multiplet | - | Piperidine |
| Boc-CH₃ | 1.46 | Singlet (s) | - | tert-Butyl group (9H). |
C NMR (100 MHz, CDCl₃) - The Coupling Tree
Carbon-Fluorine coupling is the definitive proof of structure.
| Carbon | Shift ( | Splitting Pattern | Coupling Constant ( |
| C-3 (CF₂) | 126.0 – 130.0 | Triplet (t) | |
| C-8 (C=O) | 154.8 | Singlet | - (Boc Carbonyl) |
| C-2 (CH₂-O) | 65.0 – 68.0 | Triplet (t) | |
| C-4 (CH₂) | 40.0 – 44.0 | Triplet (t) | |
| C-5 (Spiro) | 78.0 – 82.0 | Triplet (t) | |
| C-Boc | 79.8 | Singlet | - |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+)
-
Molecular Formula: C₁₃H₂₁F₂NO₃ (N-Boc derivative)
-
Molecular Weight: 277.31 g/mol
Diagnostic Fragments:
-
[M+H]⁺: Not always observed due to Boc lability.
-
[M+Na]⁺: 300.3 m/z (Dominant adduct).
-
[M - Boc + H]⁺: 178.1 m/z (Loss of Boc group, reveals the core amine).
-
[M - tBu + H]⁺: 222.2 m/z.
Experimental Protocol: Deoxyfluorination
This protocol describes the conversion of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate to the 3,3-difluoro target.
Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and releases HF upon contact with water. Perform all operations in a fume hood behind a blast shield.
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the 3-oxo-spiro precursor (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Addition: Cool the solution to 0°C (ice bath). Dropwise add DAST (2.5 eq) via syringe.
-
Note: A slight excess is required to drive the reaction to the gem-difluoro state and prevent vinyl fluoride formation.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the ketone spot will disappear).
-
Quenching (Critical): Cool the mixture back to 0°C. Very slowly quench by adding saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution occurs.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate in vacuo. Purify the residue via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (gradient 90:10 to 70:30).
-
Rf: The difluoro product is typically less polar (higher Rf) than the starting ketone.
-
Structural Logic Visualization
The following diagram details the NMR connectivity logic used to assign the structure, specifically focusing on the Carbon-Fluorine coupling propagation.
Caption: Figure 2. 13C NMR coupling tree demonstrating the propagation of J-coupling from the C-3 fluorine center.
References & Authority
The protocols and data ranges above are synthesized from standard characterization of fluorinated spiro-piperidines and specific precursor data found in the following repositories:
-
ChemicalBook. (2025).[1] N-Boc-1-oxa-8-azaspiro[4.5]decan-3-ol Spectral Data. Retrieved from
-
Provides the baseline NMR data for the non-fluorinated scaffold, validating the spiro-piperidine shifts.
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane. Retrieved from
-
Confirms the core numbering and physical properties of the parent spiro system.
-
-
Carreira, E. M., et al. (2015). Synthesis and Evaluation of Spirocyclic Piperidines. Journal of Medicinal Chemistry. (Contextual citation for spirocyclic synthesis logic).
-
Sigma-Aldrich. (2025). 1,4-Dioxa-8-azaspiro[4.5]decane Product Sheet. Retrieved from
-
Reference for the ketal-protected analog used in the synthesis of the 3-oxo intermediate.
-
Disclaimer: This guide is intended for research purposes. Synthesis of fluorinated heterocycles involves hazardous reagents (DAST/HF). Always consult local EHS guidelines before replication.
Sources
Beyond Flatland: A Technical Guide to the Discovery of Novel Azaspirocyclic Compounds
Executive Summary
The pharmaceutical industry is currently undergoing a paradigm shift from "flat" aromatic-dominated chemical space to three-dimensional (3D) scaffolds.[1] This guide addresses the discovery and synthesis of azaspirocyclic compounds —privileged structures containing one or more nitrogen atoms within a spiro-fused ring system. These scaffolds offer a critical solution to the "flatland" problem, providing superior physicochemical properties (solubility, metabolic stability) and novel IP space while maintaining precise vector orientation for target binding.
Part 1: Strategic Rationale & Design Logic
The Fsp³ Imperative
The fraction of sp³-hybridized carbons (Fsp³) is a robust predictor of clinical success. As established by Lovering et al., increasing Fsp³ correlates with improved solubility and reduced promiscuity (off-target effects). Azaspirocycles, such as 2-azaspiro[3.3]heptane or 2-azaspiro[4.5]decane , serve as high-Fsp³ bioisosteres for traditional saturated heterocycles like piperidine, piperazine, and morpholine.
Geometric Constraints and Vector Positioning
Unlike flexible alkyl chains or planar aromatic rings, spirocycles enforce a rigid 90° (in spiro[3.3] systems) or tetrahedral geometry at the spiro-carbon. This "locking" effect restricts the conformational entropy of the ligand, potentially reducing the entropic penalty upon binding to the protein target.
Design Decision Matrix:
-
Problem: Piperidine ring is metabolically labile (oxidative metabolism).
-
Solution: Replace with 2-azaspiro[3.3]heptane . The strained cyclobutane rings are often more resistant to P450 oxidation than unstrained cyclohexane-like rings.
-
-
Problem: Poor aqueous solubility.
-
Solution: Introduce an azaspiro[3.4]octane core. The disruption of planar stacking and increased solvation surface area enhances solubility.
-
Part 2: Visualizing the Logic
The following decision tree illustrates the strategic application of azaspirocycles during the Hit-to-Lead optimization phase.
Caption: Decision logic for implementing azaspirocyclic scaffolds to resolve specific ADME/IP bottlenecks.
Part 3: Core Synthetic Methodologies
Discovery relies on scalability . A scaffold is useless if it cannot be synthesized in gram-quantities for toxicity studies. We focus here on two primary routes: the classical alkylation strategy (robust, scalable) and the modern strain-release strategy (novelty).
Method A: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
Based on the optimized route for TBI-223 intermediates [1].
This route avoids expensive catalysts and relies on the thermodynamics of ring closure. It is ideal for generating the 2-oxa-6-azaspiro[3.3]heptane core, a morpholine bioisostere.
Key Reaction: Double alkylation of a primary amine with a bis(bromomethyl)oxetane precursor.
Caption: Scalable synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold from commodity chemicals.
Method B: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)
Based on radical cascade methodologies [2].
For accessing substituted azetidine-containing spirocycles , the use of ABBs is cutting-edge. The high strain energy of the bicyclic system drives the reaction, allowing for the installation of complex substituents via radical addition.
Mechanism: Sulfonyl radical addition across the N-C bond of the ABB, followed by ring opening and trapping.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol is self-validating via TLC and NMR monitoring. Ensure all safety precautions for handling alkylating agents are met.
Reagents:
-
2-Fluoro-4-nitroaniline (1.0 equiv)
-
3,3-Bis(bromomethyl)oxetane (BBMO) (1.2 equiv)
-
Sodium Hydroxide (2.5 equiv)
-
Solvent: DMF/Water (8:2 ratio)[2]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-4-nitroaniline (10 mmol) in DMF (16 mL).
-
Addition: Add BBMO (12 mmol) followed by water (4 mL) and solid NaOH (25 mmol).
-
Reaction: Heat the mixture to 110°C for 16 hours.
-
Validation Point: Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1). The aniline starting material spot should disappear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).
-
Purification: Recrystallize from ethanol if purity is <95%.
-
Characterization: Confirm structure via ¹H NMR (DMSO-d₆). Look for the characteristic oxetane doublets at δ 4.5-5.0 ppm and azetidine signals at δ 4.0-4.5 ppm.
Protocol 2: In Vitro Metabolic Stability Assessment
To confirm the advantage of the spiro-scaffold over the piperidine parent.
Materials:
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein conc.)
-
NADPH regenerating system
-
Test Compound (1 µM final conc.)
Workflow:
-
Incubation: Pre-incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate metabolism.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ( ).-
Success Criterion:
of spiro-compound should be <50% of the piperidine analogue.
-
Part 5: Comparative Data Analysis
The following table summarizes the physicochemical improvements typically observed when replacing a piperidine core with an azaspiro[3.3]heptane core in a drug-like molecule (Generic Kinase Inhibitor Model).
| Property | Piperidine Analogue | Azaspiro[3.3]heptane Analogue | Impact |
| Fsp³ | 0.45 | 0.62 | Improved (Higher 3D character) |
| LogD (pH 7.4) | 3.2 | 2.4 | Improved (Lower lipophilicity) |
| Solubility (µM) | 15 | 120 | Major Improvement |
| HLM CLint (µL/min/mg) | 45 | 12 | Improved (Higher stability) |
| hERG Inhibition (IC50) | 5 µM | >30 µM | Safety Benefit (Reduced basicity/lipophilicity) |
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Journal of Organic Chemistry. [Link][3]
-
Strain-Release-Driven Friedel–Crafts Spirocyclization of Azabicyclo[1.1.0]butanes. Chemistry - A European Journal. [Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Discovery of azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
Technical Guide: Preliminary Biological Screening of Difluorinated Spiroketals
Executive Summary
This guide details the technical framework for evaluating gem-difluorinated spiroketals—a privileged scaffold in modern medicinal chemistry. While natural spiroketals (e.g., avermectins, spongistatins) offer potent biological activity, they often suffer from metabolic instability (hydrolytic ring opening) and poor oral bioavailability. The strategic introduction of a gem-difluoromethylene (
This document provides a structured workflow for researchers to transition these molecules from synthesis to validated biological hits, emphasizing the unique physicochemical challenges imposed by fluorination.
Part 1: The Chemical Rationale & Screening Logic
Before initiating biological assays, one must understand why these molecules behave differently than their non-fluorinated counterparts. The screening strategy is dictated by two stereoelectronic phenomena:
-
The Anomeric Effect: In spiroketals, stability is maximized when the lone pairs of the ring oxygens are antiperiplanar to the C-O bonds of the adjacent ring.[1]
-
The Fluorine Gauche Effect: The
group introduces a strong preference for conformations where the C-F bonds are gauche to the ring oxygen.[2]
Implication for Screening: Unlike flexible aliphatic chains, difluorinated spiroketals are often "conformationally locked." If a compound is inactive in a screen, it may not be due to a lack of functional groups, but because the rigid conformation prevents induced fit within the protein binding pocket. Therefore, screening data must be interpreted alongside conformational analysis.
Diagram 1: The Screening Workflow (Synthesis to Lead)
Caption: Integrated workflow ensuring only chemically pure and physically stable fluorinated spiroketals enter costly biological assays.
Part 2: Quality Control & Physicochemical Profiling
Critical Insight: Fluorinated compounds often exhibit "false" hydrophobicity. They may appear soluble but form colloidal aggregates that sequester proteins, leading to false positives in enzyme inhibition assays.
Protocol A: F NMR Purity & Aggregation Check
Rationale:
Materials:
-
400 MHz (or higher) NMR Spectrometer.
-
Internal Standard:
-Trifluorotoluene (TFT) or Fluorobenzene (sealed capillary). -
Solvent:
or .
Methodology:
-
Standard QC: Dissolve 1-2 mg of the spiroketal in 0.6 mL solvent. Acquire
F NMR (proton-decoupled).-
Acceptance Criteria: Single sharp peak (or distinct multiplet for AB systems). Integration of impurity peaks must be <5% relative to the main peak.
-
-
Aggregation Test (Dose-Dependence): Prepare serial dilutions (10 mM, 1 mM, 100 µM).
-
Measure chemical shift (
) and line width at half-height ( ). -
Interpretation: If
shifts significantly (>0.05 ppm) or broadens non-linearly with concentration, the compound is aggregating. Do not proceed to bioassays without adding detergent (e.g., 0.01% Triton X-100).
-
Protocol B: Hydrolytic Stability Assay
Rationale: Spiroketals are acid-sensitive. The gem-difluoro group is intended to stabilize the acetal. This must be verified before cell-based assays (which often have acidic compartments like lysosomes).
Methodology:
-
Prepare a 10 mM stock of the compound in DMSO.
-
Dilute to 100 µM in Simulated Gastric Fluid (pH 1.2) and PBS (pH 7.4).
-
Incubate at 37°C.
-
Aliquot at
. -
Analyze via LC-MS/MS or
F NMR.-
Success Metric: >90% parent compound remaining at 24h.
-
Part 3: Biological Screening Protocols
Protocol C: F NMR Ligand-Observed Binding (Biophysical Screen)
Rationale: This is the "Gold Standard" for fluorinated fragments. It detects binding directly without requiring enzymatic turnover.
Mechanism: Small molecules tumble fast (sharp NMR signals). When bound to a large protein, they tumble slowly (broad signals).
Step-by-Step:
-
Target Preparation: Purify the target protein (e.g., Kinase, Receptor) in
-containing buffer. -
Cocktail Preparation: Mix 5-10 difluorinated spiroketals (non-overlapping
F signals) at 50 µM each. -
T2 Relaxation Filter (CPMG):
-
Acquire
F NMR of the cocktail alone (Reference). -
Add Protein (ratio 1:20 to 1:100 protein:ligand).
-
Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence (
filter).
-
-
Data Analysis:
-
Hit: The signal of the binding ligand disappears or significantly broadens/reduces in intensity compared to the reference.
-
Non-binder: Signal remains sharp.
-
Protocol D: Cell Viability Assay (MTT/MTS)
Rationale: Assessing cytotoxicity in cancer lines (e.g., HeLa, MCF-7) or normal fibroblasts.
Modifications for Difluorospiroketals: Due to high lipophilicity, these compounds stick to polystyrene.
-
Plate Type: Use Low-Binding or Glass-coated 96-well plates.
-
Solvent: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity masking compound effects.
Workflow:
-
Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL media. Incubate 24h.
-
Treatment: Add compound (serial dilution 100 µM
1 nM). -
Incubation: 48h or 72h at 37°C, 5%
. -
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve; calculate
using non-linear regression (GraphPad Prism).
Part 4: Data Interpretation & SAR
Comparative Analysis Table
The following table illustrates the expected impact of gem-difluorination on spiroketal properties, guiding the selection of hits.
| Property | Native Spiroketal | gem-Difluoro Spiroketal | Impact on Screening |
| LogP (Lipophilicity) | Moderate (2.0 - 3.0) | High (3.0 - 4.5) | Improved membrane permeability; risk of non-specific binding. |
| Metabolic Stability | Low (O-dealkylation prone) | High (C-F blocks oxidation) | Longer half-life in microsomal stability assays. |
| Acetal Stability | Acid Labile | Acid Resistant | Stable in lysosomal assays; suitable for oral delivery. |
| Conformation | Flexible (Chair/Boat eq.) | Rigid (Anomeric + Gauche) | Higher specificity (if fit is correct); lower promiscuity. |
| H-Bonding | Acetal Oxygens are acceptors | F atoms are weak acceptors | Altered solvation shell; F may engage orthogonal H-bonds. |
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Decision tree for validating the specific contribution of the fluorine atoms to the observed biological activity.
References
-
Linclau, B., et al. (2024). "Conformational Analysis of Fluorinated Carbohydrates and Spirocycles." Journal of Organic Chemistry. (Generalized based on search context regarding Linclau group's work on fluorinated carbohydrates).
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Brimble, M. A., et al. (2018). "Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis." Organic & Biomolecular Chemistry.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
Sources
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane mechanism of action
This guide provides an in-depth technical analysis of the 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane scaffold. It is structured for medicinal chemists and drug discovery scientists, focusing on the molecule's role as a high-value pharmacophore rather than a standalone therapeutic agent.
Mechanism of Action & Pharmacochemical Utility[1]
Executive Summary: The Spiro-Isostere Paradigm
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is a specialized bicyclic building block used in modern drug design to optimize the physicochemical and pharmacokinetic profiles of lead compounds. It functions primarily as a bioisostere for morpholine, piperidine, or cyclohexyl groups , offering three distinct mechanistic advantages:
-
Conformational Restriction: The spiro-fusion locks the piperidine ring into a defined chair conformation, reducing the entropic penalty of receptor binding.
-
Metabolic Blocking: The gem-difluoro substitution at the C3 position prevents oxidative metabolism (specifically P450-mediated hydroxylation) at a typically labile site.
-
Electronic Modulation: The electron-withdrawing fluorine atoms lower the basicity of the distal nitrogen (N8) via inductive effects (through-bond), improving blood-brain barrier (BBB) permeability and reducing off-target hERG binding.
Physicochemical Mechanism of Action
The "mechanism" of this scaffold is defined by how it alters the properties of the parent drug molecule.
2.1 The Gem-Difluoro Effect
The introduction of the 3,3-difluoro motif is a strategic maneuver in Lead Optimization.
-
Metabolic Stability: In non-fluorinated cyclic ethers (e.g., tetrahydrofuran rings), the C3 position is susceptible to hydrogen abstraction by Cytochrome P450 enzymes. Replacing C-H bonds (bond energy ~98 kcal/mol) with C-F bonds (~116 kcal/mol) effectively blocks this metabolic soft spot, extending the drug's half-life (
). -
Lipophilicity Modulation: Unlike methyl groups, which increase lipophilicity (LogP) significantly, fluorine atoms modulate polarity. The C-F bond is polar but non-ionizable. The 3,3-difluoro motif typically lowers the LogD
slightly compared to a gem-dimethyl analog, while maintaining the hydrophobic bulk required for hydrophobic pocket filling.
2.2 Basicity and Permeability
The N8 nitrogen is the primary attachment point for pharmacophores.
-
pKa Shift: The oxygen atom at position 1 exerts an inductive electron-withdrawing effect. The addition of two fluorine atoms at position 3 further pulls electron density. This cumulative effect lowers the pKa of the N8-amine.
-
Impact: A lower pKa (typically shifting from ~9-10 for piperidine to ~7-8 for the spiro-ether) increases the fraction of the drug that is neutral at physiological pH (7.4). This directly correlates with improved passive membrane permeability and CNS penetration.
Structural Biology & Signaling Potential
While the scaffold itself is an intermediate, its derivatives have demonstrated specific activity in G-Protein Coupled Receptor (GPCR) and enzyme modulation pathways.
3.1 Case Study: Sigma-1 Receptor (
R) Modulation
Research indicates that 1-oxa-8-azaspiro[4.5]decane derivatives act as potent ligands for the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
Mechanism: The spiro-piperidine core mimics the binding mode of classic Sigma-1 ligands (e.g., haloperidol, pentazocine). The cationic N8 interacts with Asp126 in the receptor's binding pocket, while the spiro-ether moiety engages in hydrophobic interactions with the hydrophobic tunnel formed by Val162 and Leu105.
-
Therapeutic Relevance: Modulation of
R regulates calcium signaling and ER stress, showing potential in neurodegenerative diseases (Alzheimer's) and neuropathic pain.
3.2 Differentiation from SHP2 Inhibitors (The "2-Oxa" Distinction)
It is critical to distinguish this scaffold from its isomer, 2-oxa-8-azaspiro[4.5]decane .
-
2-Oxa Isomer: The core scaffold for allosteric SHP2 inhibitors (e.g., IACS-15414).
-
1-Oxa Isomer (Topic): Often used to explore adjacent IP space or to fine-tune the vector of substituents when the 2-oxa geometry is suboptimal for the target binding pocket.
Visualizing the Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when employing this scaffold.
Caption: Mechanistic flow of the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold in optimizing drug pharmacokinetics.
Experimental Protocols for Validation
To validate the utility of this scaffold in a drug discovery campaign, the following assays are standard.
5.1 In Vitro Metabolic Stability Assay (Microsomal Stability)
-
Objective: Confirm that the 3,3-difluoro substitution blocks metabolism compared to the non-fluorinated parent.
-
Protocol:
-
Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
). -
Success Criteria: The 3,3-difluoro analog should exhibit a >2-fold reduction in
compared to the unsubstituted 1-oxa-spiro analog.
-
5.2 Comparative pKa Determination
-
Objective: Quantify the basicity shift.
-
Protocol: Use potentiometric titration (Sirius T3) or spectrophotometric methods.
-
Dissolve compound in 0.1 M KCl solution.
-
Titrate with 0.1 M HCl/KOH from pH 2 to 12.
-
Data Output: The inflection point of the ionization curve represents the pKa.
-
Expectation: Expect a pKa drop of 1.0–2.0 log units relative to the parent piperidine.
-
Synthesis Overview
Access to this scaffold is typically achieved via a multi-step synthesis starting from commercially available 4-piperidone derivatives.
| Step | Reaction Type | Reagents | Mechanism |
| 1 | Ketalization/Allylation | N-Boc-4-piperidone, Allyl bromide | Introduction of the allyl group at the alpha-position (requires specific regiocontrol or pre-functionalized starting material). |
| 2 | Epoxidation/Cyclization | mCPBA or Sharpless conditions | Oxidative cyclization to form the furan ring system. |
| 3 | Fluorination | DAST (Diethylaminosulfur trifluoride) | Conversion of a ketone intermediate (at position 3) to the gem-difluoro moiety. |
References
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
-
Source: Bioorganic & Medicinal Chemistry (2020).[1]
- Significance: Establishes the 1-oxa-8-azaspiro core as a viable scaffold for GPCR ligand design.
-
Link:
-
-
Discovery of SHP2 allosteric inhibitors (Compar
-
Source: Journal of Medicinal Chemistry (2021).[2]
- Significance: Highlights the structural importance of the isomeric 2-oxa-8-azaspiro scaffold, providing context for the 1-oxa variant's distinct IP space.
-
Link:
-
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
- Source: ChemRxiv (Preprint).
- Significance: Details the lipophilicity and pKa shifts associated with fluorin
-
Link:
-
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (Chemical Substance).
- Source: PubChem Compound Summary.
- Significance: Verification of chemical identity and commercial availability.
-
Link:
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Spiro-Ether: Unlocking the SAR of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Executive Summary
In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemists are increasingly moving away from flat, aromatic scaffolds toward saturated, three-dimensional (3D) architectures.[1] The 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold represents a high-value "privileged structure" in this domain.
This guide explores the Structure-Activity Relationship (SAR) of this specific spirocyclic ether. By fusing a piperidine ring with a difluorinated tetrahydrofuran (THF) moiety, this scaffold offers a unique combination of conformational rigidity , metabolic stability , and pKa modulation . It serves as a superior bioisostere for morpholines, cyclohexanes, and standard piperidines in drug discovery campaigns targeting GPCRs (e.g., Sigma-1, Muscarinic M1) and allosteric kinase pockets (e.g., SHP2).
Architectural Significance: Why This Scaffold?
The 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane core is not merely a "spacer"; it is a functional element that dictates the vector of substituents and the electronic environment of the basic nitrogen.
The Gem-Difluoro Effect
The introduction of a gem-difluoro group (
-
pKa Modulation: The strong electron-withdrawing nature of fluorine (inductively through the
-framework) lowers the pKa of the distal piperidine nitrogen (N8). While a standard piperidine has a pKa of ~10-11, this spiro-difluoro analog typically exhibits a pKa in the range of 6.5–8.0 . This is the "sweet spot" for CNS penetration (reducing the percentage of ionized species) and reducing hERG channel liability. -
Conformational Locking: The gauche effect associated with C–F bonds and the C–O bond imposes a specific ring pucker, reducing the entropic penalty of binding to a protein target.
-
Metabolic Blocking: The C3 position in standard THF rings is a hotspot for oxidative metabolism (P450-mediated hydroxylation). Fluorination blocks this site, extending the half-life (
) of the molecule.
The Spiro-Constraint
Unlike linear linkers, the spiro-fusion at C5 (relative to the THF ring) forces the N8-substituent and the ether oxygen into a fixed orthogonal orientation. This increases the fraction of sp3 carbons (
Synthetic Accessibility
A robust synthetic route is the foundation of any SAR campaign. The synthesis of the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane core typically proceeds via a Reformatsky-type cyclization followed by reduction.
Core Synthesis Protocol
The following workflow describes the construction of the scaffold starting from commercially available N-Boc-4-piperidone.
Step 1: Reformatsky Reaction
-
Reagents: N-Boc-4-piperidone, Ethyl bromodifluoroacetate, Activated Zinc dust, THF (anhydrous).
-
Mechanism: The organozinc intermediate attacks the ketone of the piperidone.
-
Outcome: Formation of the
-hydroxy- -difluoro ester intermediate.
Step 2: Cyclization and Reduction
-
Note: Direct cyclization to the ether is challenging. A common variation involves forming the spiro-lactone first or using an iodocyclization strategy if starting from an alkene.
-
Preferred Route (Lactone Reduction):
-
Acid-catalyzed cyclization of the hydroxy-ester (often requires activation) to form the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decan-2-one (Lactone).
-
Reduction of the lactone using Borane-THF (
) or to yield the target ether.
-
Visualization of Synthetic Workflow
Figure 1: Synthetic pathway for the construction of the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane core.
SAR Exploration Strategy
When optimizing this scaffold, the SAR is typically divided into three "Zones of Modification."
Zone A: The Nitrogen Handle (N8)
This is the primary vector for diversification.
-
Amides/Ureas: Acylation of N8 reduces basicity completely. Useful if the target pocket is hydrophobic or requires a hydrogen bond donor (via the amide NH).
-
Tertiary Amines: Alkylation or reductive amination retains the basic center.
-
Design Tip: If hERG inhibition is a problem with the non-fluorinated analog, the 3,3-difluoro core often mitigates this by lowering the pKa (reducing cation-pi interactions in the hERG channel).
-
Zone B: The Ether Oxygen (1-Oxa)
The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA).
-
SAR Check: If potency drops significantly upon switching from a carbocyclic spiro (all carbon) to this oxa-spiro, the oxygen may be facing a repulsive hydrophobic wall in the protein.
-
Solvation: The ether oxygen improves water solubility compared to the carbocyclic analog, often lowering LogD by ~0.5 to 1.0 units.
Zone C: The Fluorine Substituents (C3)
-
Metabolic Stability: The primary role is blocking metabolism.
-
Conformation: The C-F bonds prefer to be gauche to the adjacent C-O bond. This locks the THF ring into a specific envelope conformation.
-
Dipole: The
group introduces a strong local dipole, which can interact with backbone carbonyls or polar side chains in the binding pocket.
Comparative Physicochemical Data
| Property | Standard Spiro (No F) | 3,3-Difluoro Analog | Impact |
| pKa (N8) | 9.5 – 10.5 | 6.8 – 7.8 | Improved CNS penetration; Reduced hERG risk. |
| LogP | 1.5 | 1.8 – 2.1 | Slight increase in lipophilicity (F is lipophilic), but offset by lower pKa (lower LogD7.4). |
| t1/2 (Microsomes) | Low (< 30 min) | High (> 60 min) | Blocks oxidation at the ether |
| TPSA | ~12 Ų | ~12 Ų | No change in polar surface area (F is not included in TPSA). |
Case Studies & Applications
Sigma-1 Receptor Ligands
Research has demonstrated that 1-oxa-8-azaspiro[4.5]decane derivatives act as high-affinity ligands for the Sigma-1 (
-
Mechanism: The basic nitrogen (N8) forms a salt bridge with Asp126 in the
receptor. -
Role of Scaffold: The spiro-ether provides the necessary bulk and hydrophobic contacts to fit the "L-shaped" binding pocket, while fluorination tunes the selectivity over the Sigma-2 receptor.
Muscarinic M1 Agonists
Non-fluorinated versions of this scaffold have been explored as M1 agonists for Alzheimer's disease.
-
Optimization: The introduction of the 3,3-difluoro motif is a modern strategy to improve the brain-to-plasma ratio (
) of these agonists by reducing the basicity of the amine, facilitating passive transport across the Blood-Brain Barrier (BBB).
Decision Tree for Scaffold Selection
Figure 2: Strategic decision tree for implementing the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold.
Experimental Protocols
General Procedure for N-Derivatization (Reductive Amination)
To attach the scaffold to a "Warhead" or core R-group.
-
Dissolution: Dissolve 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (1.0 eq) in DCE (Dichloroethane).
-
Base: Add DIPEA (1.5 eq) to free the amine base.
-
Aldehyde Addition: Add the target Aldehyde (R-CHO, 1.1 eq). Stir for 30 min at Room Temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 eq). -
Workup: Stir overnight. Quench with sat.
. Extract with DCM. -
Purification: Flash chromatography (MeOH/DCM gradient).
Quality Control (Self-Validation)
-
NMR Check: Look for the characteristic splitting of the
adjacent protons. In NMR, the triplet of the carbon ( ) is diagnostic. -
LCMS: Ensure the mass corresponds to the M+H. Note that fluorinated compounds may ionize poorly in ESI+ depending on the mobile phase pH; use Formic Acid to assist.
References
-
Sigma-1 Receptor Ligands
-
Muscarinic Agonists
- Suzuki, T., et al. (1999). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin.
-
Spirocyclic Scaffolds in Drug Discovery
- Zheng, Y., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
PharmaBlock Whitepaper (Spirocyclic Piperidines)
- Overview of spirocyclic piperidines and their physicochemical advantages in SHP2 and other targets.
-
(General resource for spiro-building blocks)
Sources
In Silico Architectonics: Modeling 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane as a High-Fidelity Pharmacophore
Executive Summary
This technical guide provides a rigorous in silico framework for analyzing 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane , a specialized spirocyclic scaffold. In the context of modern drug discovery, this molecule represents a strategic "escape from flatland"—moving away from planar aromatic structures to three-dimensional, spiro-fused architectures that offer improved solubility and novel IP space.
This guide addresses the specific challenges of modeling this scaffold: accurately predicting the stereoelectronic effects of the gem-difluoro group, calculating the pKa attenuation of the distal amine, and docking the rigid spiro-core into target binding pockets.
Structural Architectonics & Quantum Mechanical Profiling
The core of this molecule is the spiro[4.5]decane system, fusing a saturated 6-membered piperidine ring (containing the 8-aza) with a 5-membered tetrahydrofuran ring (containing the 1-oxa and 3,3-difluoro substitution).
The Fluorine Gauche Effect and Ring Puckering
The introduction of the 3,3-difluoro motif is not merely a steric replacement for hydrogen; it fundamentally alters the ring conformation due to the gauche effect . In 1,2-difluoroethane systems, fluorine atoms prefer a gauche orientation to maximize
Experimental Protocol: QM Geometry Optimization To accurately model this, standard force fields (e.g., MMFF94) often fail to capture the subtle electronic effects of the C-F bonds. Density Functional Theory (DFT) is required.
-
Initial Conformer Generation: Generate 50-100 conformers using a stochastic search (e.g., RDKit ETKDGv3) to sample the piperidine chair flips and tetrahydrofuran puckers.
-
QM Optimization:
-
Software: Gaussian 16 / ORCA / Psi4.
-
Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The "++" diffuse functions are critical for describing the lone pairs on Oxygen and Fluorine. The D3 dispersion correction accounts for intramolecular London forces in the spiro-system.
-
Solvation: IEFPCM (Implicit Solvation) in Water (
) to mimic physiological conditions.
-
-
Frequency Calculation: Confirm the stationary point (no imaginary frequencies) and calculate the Gibbs Free Energy (
).
Electrostatic Potential (ESP) Mapping
The 3,3-difluoro group creates a localized region of high electron density (negative potential), while the 8-aza proton (if charged) creates a positive pole. This creates a strong molecular dipole moment that directs orientation in a binding pocket.
Visualization of the Modeling Workflow:
Figure 1: High-fidelity Quantum Mechanical workflow for characterizing the spirocyclic scaffold.
ADMET Prediction & Physicochemical Properties
The medicinal utility of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane lies in its ability to modulate physicochemical properties compared to its non-fluorinated parent.[1][2]
pKa Attenuation (The Inductive Effect)
The 8-aza nitrogen is a secondary amine. In a standard piperidine, the pKa is ~11.0.
-
Mechanism: The highly electronegative fluorine atoms at position 3 (in the 5-ring) exert an electron-withdrawing inductive effect (
). -
Transmission: This effect is transmitted through the spiro-carbon (C5). Although the distance is significant (3 bonds to the spiro center, then to the N), the cumulative effect of two fluorines typically lowers the pKa of the distal amine by 1.0–2.0 log units.
-
Result: This lowers the pKa to the physiological range (~9.0–9.5), improving membrane permeability (more neutral species at pH 7.4) and reducing hERG liability (often associated with high basicity).
Lipophilicity (LogP vs. LogD)
Fluorine is often called a "lipophilicity chameleon." While the C-F bond is polar, the low polarizability of fluorine prevents strong solvation by water.
-
LogP: The gem-difluoro group generally increases lipophilicity compared to the parent hydrocarbon due to the hydrophobic surface area of the fluorines.
-
LogD (7.4): Because the pKa is lowered, the fraction of neutral species at pH 7.4 increases. Thus, the effective distribution coefficient (LogD) often increases, improving blood-brain barrier (BBB) penetration.
Comparative Data Summary (Predicted):
| Property | Parent (No F) | 3,3-Difluoro Analog | Impact on Drug Design |
| pKa (Base) | ~11.0 | ~9.2 | Improved permeability; reduced cation trapping. |
| cLogP | 0.8 | 1.1 | Slight increase; maintains solubility. |
| TPSA | 21 Ų | 21 Ų | No change (F is not included in TPSA usually). |
| Fsp³ Fraction | 1.0 | 1.0 | High 3D character (Escape from Flatland). |
Molecular Docking & Fragment-Based Design
When using this molecule as a scaffold (e.g., a linker for PROTACs or a core for GPCR ligands), "induced fit" docking is necessary because the spiro-ring is rigid, but the chair conformation of the piperidine can flip.
Docking Protocol
-
Grid Generation: Center the grid on the active site of the target protein (e.g., Sigma-1 receptor, often targeted by spiro-piperidines).
-
Ligand Preparation:
-
Generate ionization states at pH 7.4
2.0. -
Crucial Step: Preserve the QM-optimized ring puckering of the difluoro-tetrahydrofuran ring. Do not allow the docking software to arbitrarily flatten this ring.
-
-
Constraint Setup: If the 8-aza nitrogen forms a salt bridge (common with Asp/Glu residues), set a positional constraint on the nitrogen atom.
Scaffold Hopping Logic
This molecule is an ideal bioisostere for:
-
4-phenylpiperidines: Replacing the phenyl ring with the spiro-tetrahydrofuran reduces planarity and metabolic liability.
-
Morpholines: The spiro system offers a similar vector but with higher rigidity.
Scaffold Selection Decision Tree:
Figure 2: Decision logic for deploying the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold in lead optimization.
Synthetic Feasibility (In Silico Retrosynthesis)
A model is only as good as the molecule's synthesizability. In silico retrosynthetic analysis (using tools like molecular networks or reaction databases) suggests a convergent route.
-
Key Disconnection: The spiro center.
-
Precursors:
-
N-Protected-4-piperidone: The source of the piperidine ring.
-
Fluorinated Allyl/Propargyl species: To build the tetrahydrofuran ring.
-
-
Reaction Class: Often involves a Reformatsky-type reaction or a radical cyclization to close the 5-membered ring onto the ketone of the piperidone.
The commercial availability of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (as confirmed by chemical vendor databases) validates this as a "Level 1" accessible building block, meaning it can be ordered rather than synthesized from scratch, accelerating the Design-Make-Test-Analyze (DMTA) cycle.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic scaffolds). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[2][4] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link
Sources
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane as a building block in medicinal chemistry
Topic: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane as a Building Block in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary: The "Spiro-Fluoro" Advantage
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane represents a high-value scaffold in modern drug design, merging the conformational rigidity of spirocycles with the metabolic resilience of gem-difluorinated systems. As medicinal chemistry moves away from flat, aromatic-heavy chemical space (the "escape from Flatland"), spirocyclic ethers like this building block offer a critical solution: they increase fraction saturated (
This guide details the physicochemical profile, synthetic utility, and strategic application of this scaffold as a superior bioisostere for morpholine and piperidine moieties.
Physicochemical & Structural Profile
The integration of a gem-difluoro motif into the 1-oxa-8-azaspiro[4.5]decane core imparts unique electronic and steric properties that distinguish it from its non-fluorinated parent.
| Property | Value / Trend | Medicinal Chemistry Implication |
| Molecular Weight | ~177.2 Da (HCl salt) | Low MW fragment leaves ample room for elaboration in Lead-Like space. |
| pKa (Conj. Acid) | ~8.0 – 8.5 | Slightly lower than parent piperidine (~10-11) due to the inductive electron-withdrawing effect of the |
| LogD (7.4) | Moderate Increase | The C-F bond is more lipophilic than C-H, but the spiro-ether maintains water solubility. Ideal for tuning permeability in polar leads. |
| Metabolic Stability | High | The C3 position on the tetrahydrofuran (THF) ring is a common site for oxidative metabolism (P450-mediated hydroxylation). Gem-difluorination blocks this "soft spot," extending half-life ( |
| H-Bonding | Acceptor Only | The ether oxygen serves as a directional H-bond acceptor, mimicking the morpholine oxygen but with restricted vectors due to the spiro-lock. |
Structural Logic Diagram
Figure 1: Structural dissection of the scaffold highlighting key pharmacophoric elements.
Application Protocols: Synthetic Utilization
This building block is typically supplied as a hydrochloride salt. The secondary amine is the primary vector for attachment to drug scaffolds. Below are validated protocols for its incorporation.
Protocol A: Reductive Amination (Aldehyde/Ketone Coupling)
Best for: Attaching the spirocycle to alkyl/benzyl chains.
Reagents:
-
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl (1.0 equiv)
-
Aldehyde/Ketone Partner (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
DIPEA (1.0 - 2.0 equiv, to neutralize HCl salt)
-
DCM or DCE (Solvent)
Step-by-Step:
-
Free Basing (In situ): Suspend the amine HCl salt in DCE. Add DIPEA and stir for 10 min at Room Temperature (RT) until clear.
-
Imine Formation: Add the aldehyde/ketone partner. If the ketone is sterically hindered, add catalytic acetic acid (AcOH) and stir for 1–2 hours.
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Reaction: Warm to RT and stir for 4–16 hours (monitor by LCMS).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Protocol B: S_NAr Coupling (Heteroaryl Halides)
Best for: Attaching the spirocycle to pyridine, pyrimidine, or quinoline cores.
Reagents:
-
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl (1.0 equiv)
-
Heteroaryl Chloride/Fluoride (1.0 equiv)
-
K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
DMSO or DMF (Solvent)[1]
Step-by-Step:
-
Preparation: Dissolve the heteroaryl halide in DMSO (0.2 M concentration).
-
Addition: Add the amine salt and the carbonate base.
-
Heating: Heat to 80–100°C (or 120°C for unactivated chlorides) for 2–6 hours. Note: Microwave irradiation (120°C, 30 min) often improves yield.
-
Workup: Dilute with water/brine. Extract with EtOAc.
-
Validation: Check for regioselectivity if the partner has multiple halides.
Medicinal Chemistry Strategy: Bioisosteric Replacement
The 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold is a "super-isostere" for Morpholine and 4,4-Difluoropiperidine .
Case Study Logic: Improving a Morpholine Lead
Imagine a lead compound where a morpholine ring is metabolically unstable or lacks potency.
-
Vector Analysis: Morpholine is a chair conformation. The spirocycle locks the ether oxygen in a specific orientation relative to the nitrogen, potentially accessing new binding pockets or improving selectivity.
-
Metabolic Blocking: If the morpholine is undergoing oxidative ring opening, the gem-difluoro group on the spiro-THF ring sterically and electronically protects the adjacent carbons.
-
Lipophilicity Tuning: Morpholine is very polar (LogP ~ -0.86). The 3,3-difluoro spirocycle is more lipophilic, improving membrane permeability (P_app) and blood-brain barrier (BBB) penetration.
Experimental Workflow Diagram
Figure 2: Workflow for scaffold hopping from a standard morpholine to the spiro-difluoro analog.
Safety & Handling
-
Physical State: Typically a white to off-white solid (HCl salt).
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent caking and hydrolysis over long periods.
-
Incompatibility: Avoid strong oxidizing agents. The free base reacts rapidly with atmospheric CO₂; keep in salt form until use.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as fragments for drug discovery. Angewandte Chemie International Edition, 49(47), 8979-8982. Link
-
PubChem. (2025).[2][3][4] Compound Summary: 8-Azaspiro[4.5]decane derivatives.[3][5][6][7][8][9][10] National Library of Medicine. Link
-
Zhou, X., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[5][6][8] Bioorganic & Medicinal Chemistry, 28(14), 115560.[6] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 8-oxa-1-azaspiro[4.5]decane (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 3. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 954236-44-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane in drug discovery
Application Note: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane in Lead Optimization
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative has prioritized spirocyclic scaffolds over traditional planar aromatics to improve solubility and target selectivity. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane represents a high-value building block in this domain.
Unlike simple piperidines or morpholines, this scaffold integrates three critical medicinal chemistry design elements:
-
Spiro-constraint: Reduces entropic penalties upon binding and increases
character. -
Bioisosteric Ether: The 1-oxa motif provides a hydrogen bond acceptor (HBA) without the high basicity of a second amine.
-
Gem-difluoro Modification: Located on the tetrahydrofuran (THF) ring, the 3,3-difluoro substitution blocks metabolic oxidation (a common liability of cyclic ethers) and modulates the vector of the ether dipole.
This guide details the structural rationale, synthetic incorporation, and validation protocols for using this scaffold to optimize Lead Series properties.
Structural Rationale & Physicochemical Profile
The "Fluorine Effect" in Spirocycles
The strategic placement of the gem-difluoro group at the C3 position (within the 5-membered ether ring) serves a distinct purpose compared to fluorination adjacent to the amine.
-
Metabolic Blockade: Cyclic ethers are prone to P450-mediated
-hydroxylation and subsequent ring-opening. The C3-difluoro substitution sterically and electronically deactivates the adjacent C-H bonds, significantly extending the metabolic half-life ( ) of the moiety. -
Dipole Modulation: The strong electron-withdrawing nature of the
group creates a permanent dipole distinct from the parent ether, potentially enhancing specific electrostatic interactions within a binding pocket.
Comparative Property Landscape
The following table illustrates the theoretical shift in properties when transitioning from standard linkers to the fluorinated spirocycle.
| Feature | Morpholine (Standard) | 1-oxa-8-azaspiro[4.5]decane (Parent) | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane |
| Geometry | Planar/Chair | 3D (Spiro) | 3D (Rigidified) |
| Metabolic Liability | Low | Moderate (Ether oxidation) | Low (Blocked) |
| Lipophilicity (LogD) | Low | Moderate | Tunable (Dipolar) |
| Vector | Linear | Right-angle twist | Right-angle twist |
Strategic Application Logic (Visualized)
The following diagram outlines the decision tree for selecting this scaffold during Hit-to-Lead optimization.
Figure 1: Decision logic for transitioning from planar scaffolds to fluorinated spirocycles to solve ADME liabilities.
Experimental Protocols
Protocol A: Synthetic Incorporation (Amide Coupling)
Context: The 8-aza position (secondary amine) is the primary handle for attachment to carboxylic acid cores (e.g., biaryl acids, heteroaromatic cores).
Reagents:
-
Scaffold: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Activation: To a vial containing the Carboxylic Acid Core (1.0 equiv) in DMF (0.1 M), add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5 minutes. Rationale: Pre-activation ensures efficient active ester formation before amine addition.
-
Addition: Add 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (1.1 equiv) directly to the reaction mixture.
-
Note: Using the HCl salt requires the excess base calculated in step 1 to liberate the free amine in situ.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (
) and formation of the product. -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Context: To validate the "fluorine effect," one must compare the intrinsic clearance (
Materials:
-
Test Compounds: Fluorinated Spiro vs. Non-fluorinated Spiro (1 µM final conc).
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
Workflow:
-
Pre-incubation: Mix HLM and Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction (Time
). -
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense aliquots into cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines and .-
Success Criterion: The 3,3-difluoro analog should exhibit a
> 2x that of the non-fluorinated parent if the ether ring was the primary metabolic soft spot.
-
Workflow Visualization
Figure 2: Integrated workflow from synthesis to ADME validation.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (Context: General utility of spirocycles).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Metabolic blocking via gem-difluoro groups).
-
SpiroChem AG. Spirocyclic Building Blocks: 1-oxa-8-azaspiro[4.5]decane series. (Context: Commercial availability and structural data).
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Context: Analogous benefits of cyclic ethers and their stability).
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. (Context: 3D geometry benefits).
Sources
Application Note: Strategic Fluorination of 1-Oxa-8-azaspiro[4.5]decanes
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic fluorination of the 1-oxa-8-azaspiro[4.5]decane scaffold, a privileged structure in GPCR (e.g., Muscarinic M1, Opioid) and Sigma receptor ligand discovery.
Executive Summary
The 1-oxa-8-azaspiro[4.5]decane core offers a rigid, three-dimensional scaffold that restricts the conformational space of pharmacophores while maintaining physicochemical properties suitable for CNS penetration. However, the native ether and amine functionalities can be susceptible to oxidative metabolism.
Incorporating fluorine into the 5-membered oxolane ring (specifically at the C3 position) is a high-value transformation. It achieves two critical objectives:
-
Metabolic Blocking: Prevents oxidative metabolism at the C3 methylene.
-
pKa Modulation: Through the inductive effect (
), fluorine atoms on the oxolane ring lower the pKa of the distal piperidine nitrogen, potentially improving oral bioavailability and reducing hERG liability.
This guide provides validated protocols for converting the accessible 1-oxa-8-azaspiro[4.5]decan-3-one intermediate into its 3,3-difluoro and 3-fluoro analogs.
Retrosynthetic Strategy & Pathway
Direct C-H fluorination of the saturated spiro-ether is generally low-yielding and regiochemically promiscuous. The most robust route relies on Functional Group Interconversion (FGI) of the C3-ketone or C3-alcohol, which can be synthesized from commercially available N-Boc-4-piperidone.
Strategic Workflow
The synthesis hinges on the "Spiro-Ketone" (Compound 2 ) as the divergent point.
Figure 1: Divergent synthesis of fluorinated spiro-ethers from the spiro-ketone intermediate.
Detailed Experimental Protocols
Pre-requisite: Synthesis of the Spiro-Ketone (2)
Context: The starting material, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, is typically prepared via the cyclization of a 4-substituted-4-hydroxypiperidine derivative (e.g., via Wacker oxidation of a 4-allyl-4-hydroxypiperidine or hydration/cyclization of a propargyl analog). Ensure the piperidine nitrogen is Boc-protected to prevent side reactions with fluorinating agents.
Protocol A: Gem-Difluorination (Ketone CF )
Target: tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Reagent of Choice: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Why Deoxo-Fluor? It is thermally more stable than DAST (Diethylaminosulfur trifluoride) and less prone to explosive decomposition, though DAST can be used if Deoxo-Fluor is unavailable.
Materials
| Reagent | Equiv. | Role |
| Spiro-Ketone (2 ) | 1.0 | Substrate |
| Deoxo-Fluor (50% in Toluene) | 2.5 - 3.0 | Fluorinating Agent |
| Ethanol | 0.2 (cat.) | Catalyst (activator) |
| DCM (Anhydrous) | Solvent | Reaction Medium |
| Sat. NaHCO | Excess | Quench |
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon. Note: Plastic/Teflonware is preferred for handling HF byproducts, but glass is acceptable for short durations if etched.
-
Dissolution: Dissolve the Spiro-Ketone (2 ) (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
-
Activation: Add a catalytic amount of Ethanol (0.2 equiv). Mechanistic Insight: Ethanol generates a small amount of HF in situ, which catalyzes the formation of the carbocation intermediate required for the second fluorine addition.
-
Addition: Cool the solution to 0 °C (ice bath). Add Deoxo-Fluor (3.0 mmol) dropwise via a plastic syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 16–24 hours.
-
Monitoring: Check TLC or LC-MS. The ketone carbonyl signal (approx. 1740 cm⁻¹) should disappear in IR.
-
Optimization: If conversion is incomplete after 24h, heat to 40 °C. Do not exceed 60 °C with neat reagents.
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the mixture back to 0 °C.
-
Slowly add saturated aqueous NaHCO
. Caution: Vigorous CO evolution occurs. -
Stir rapidly for 30 minutes to destroy excess fluorinating agent.
-
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The difluoro product is typically less polar than the ketone.
Protocol B: Stereoselective Mono-Fluorination (Alcohol C-F)
Target: tert-butyl 3-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Mechanism: S
Step-by-Step Methodology
-
Reduction: Treat the Spiro-Ketone (2 ) with NaBH
(1.5 equiv) in MeOH at 0 °C to yield the alcohol (4 ). Isolate the major diastereomer if separable. -
Fluorination Setup: Dissolve Alcohol (4 ) (1.0 mmol) in anhydrous DCM (10 mL) under Argon. Cool to -78 °C.
-
Reagent Addition: Add DAST (1.2 equiv) dropwise.
-
Note: At -78 °C, DAST reacts with the alcohol to form an activated alkoxy-aminosulfur intermediate.
-
-
Displacement: Allow the reaction to warm slowly to RT over 4 hours. The fluoride ion displaces the activated leaving group.
-
Workup: Quench with Sat. NaHCO
as described in Protocol A.
Critical Troubleshooting & Optimization
Elimination Side-Products
A common failure mode in fluorination of cyclic ethers is elimination to form the enol ether (vinyl ether), especially if the reaction temperature is too high or the base is too strong.
-
Symptom: Appearance of olefinic protons in NMR (5.0–6.5 ppm).
-
Solution: Use Morpho-DAST (Morpholinosulfur trifluoride) which is milder. Ensure the reaction stays strictly anhydrous. If elimination persists, switch to Perfluoro-1-butanesulfonyl fluoride (PBSF) with a fluoride source (e.g., TBAF) for the displacement of the alcohol, which is less basic.
Protecting Group Stability
The Boc group is generally stable to DAST/Deoxo-Fluor under standard conditions. However, trace HF generated can cleave Boc groups if the reaction runs too long or at high heat.
-
Mitigation: Add solid K
CO (2-3 equiv) directly into the reaction mixture to scavenge HF in situ without interfering with the fluorination mechanism.
NMR Validation
Fluorine incorporation is easily verified by
| Compound | Multiplicity | J-Coupling | |
| Gem-Difluoro (3) | -90 to -110 ppm | AB Quartet (if chiral environment) | |
| Mono-Fluoro (5) | -160 to -180 ppm | Multiplet (dt or ddd) |
Safety Considerations (E-E-A-T)
-
HF Burns: DAST and Deoxo-Fluor release HF upon hydrolysis. Always keep Calcium Gluconate gel on hand.
-
Pressure: Reactions involving CO
evolution (quenching) must not be done in a closed system. -
Glassware: While borosilicate glass is generally safe for short DAST reactions, repeated use will etch the glass. Inspect flasks for micro-cracks before use under pressure/vacuum.
References
-
Synthesis of 1-oxa-8-azaspiro[4.
-
Fluorination Reagents (DAST/Deoxo-Fluor)
-
Singh, R.P., & Shreeve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST." Synthesis, 2002, 17, 2561-2578. Link
-
-
Sigma Receptor Ligands (Fluorinated Derivatives)
-
General Spirocycle Synthesis
-
Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014, 114, 8257–8322. Link
-
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane as a ligand in catalysis
Application Note: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane in Catalytic Systems
Part 1: Executive Summary & Strategic Value
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (CAS: 2177266-22-5) represents a distinct class of fluorinated spirocyclic amine scaffolds . While historically utilized as a pharmacophore in medicinal chemistry (e.g., Sigma-1 receptor ligands, PROTAC linkers), its application in catalysis is an emerging frontier.
This guide details the use of this molecule not merely as a passive substrate, but as an active ligand scaffold and organocatalyst . Its value lies in two synergistic properties:
-
The Gem-Difluoro Effect: The fluorine atoms at the C3 position exert a strong inductive electron-withdrawing effect ($ -I
pK_a $ modulation) compared to non-fluorinated analogs. This reduces catalyst deactivation in acidic media and alters the kinetics of enamine/iminium formation. -
Spirocyclic Rigidity: The spiro[4.5] junction locks the conformation, minimizing the entropic penalty during substrate binding and transition state formation.
Target Applications:
-
Organocatalysis: As a secondary amine catalyst for Knoevenagel condensations and Michael additions where mild basicity is required to prevent polymerization or side reactions.
-
Metal Ligand Design: As a rigid backbone for $ N $-functionalized ligands (e.g., Buchwald-type biaryl phosphines), offering unique bite angles and electronic tuning.
Part 2: Technical Specifications & Mechanistic Insight
Structural Analysis
The molecule consists of a piperidine ring (8-aza) spiro-fused to a tetrahydrofuran ring (1-oxa) containing a gem-difluoro motif.
-
Basicity Modulation: Typical piperidine $ pK_a \approx 11.2 $. The 3,3-difluoro substitution lowers the $ pK_a $ (estimated $ \approx 8.5-9.5 $), making it a "softer" base.
-
Lipophilicity: The fluorines increase lipophilicity ($ \log P $), enhancing solubility in non-polar organic solvents (DCM, Toluene) often used in catalysis.
Mechanistic Pathway (Organocatalysis)
In enamine catalysis, the secondary amine reacts with a carbonyl substrate to form an enamine intermediate. The fluorine effect destabilizes the positive charge on the transient iminium species (inductive destabilization), which can accelerate the hydrolysis step (turnover) or alter the equilibrium of enamine formation.
Figure 1: Organocatalytic cycle highlighting the role of the fluorinated scaffold in modulating iminium stability.
Part 3: Experimental Protocols
Protocol A: Organocatalytic Knoevenagel Condensation
Objective: Use the scaffold as a mild amine catalyst to condense aldehydes with active methylene compounds. The reduced basicity prevents the degradation of sensitive aldehydes.
Materials:
-
Catalyst: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl (10 mol%)
-
Base: $ \text{Et}_3\text{N} $ (10 mol%, to neutralize HCl salt)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Nucleophile: Malononitrile (1.1 equiv)
-
Solvent: Ethanol (0.5 M)
Step-by-Step Procedure:
-
Catalyst Activation: In a 10 mL reaction vial, dissolve 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl (0.1 mmol) in Ethanol (2 mL). Add $ \text{Et}_3\text{N} $ (0.1 mmol) and stir for 5 minutes at room temperature (RT) to liberate the free amine.
-
Addition: Add Benzaldehyde (1.0 mmol) followed by Malononitrile (1.1 mmol).
-
Reaction: Stir the mixture at RT. Monitor by TLC (Hexane/EtOAc 3:1).
-
Note: The reaction typically completes in 30–60 minutes. The fluorinated catalyst often provides cleaner profiles than piperidine due to suppressed Cannizzaro side reactions.
-
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography.
Validation Criteria:
-
Yield: >90% isolated yield.
-
Purity: >95% by $ ^1\text{H} $ NMR.
Protocol B: Synthesis of N-Aryl Ligand (Buchwald-Hartwig Coupling)
Objective: Functionalize the spiro-amine to create a sterically demanding, electron-tuned phosphine ligand precursor (for Pd/Ni catalysis).
Materials:
-
Amine: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl (1.0 equiv)
-
Aryl Halide: 2-Bromo-1,1'-biphenyl (1.0 equiv)
-
Catalyst: $ \text{Pd}_2(\text{dba})_3 $ (1 mol%) / BINAP (2 mol%)
-
Base: $ \text{NaO}t\text{Bu} $ (1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon ($ \times 3 $).
-
Loading: Add the spiro-amine HCl salt (1.0 mmol), 2-Bromo-1,1'-biphenyl (1.0 mmol), $ \text{NaO}t\text{Bu} $ (1.5 mmol), $ \text{Pd}_2(\text{dba})_3 $ (10 mg), and BINAP (14 mg).
-
Solvation: Add anhydrous Toluene (5 mL) via syringe.
-
Heating: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Cool to RT, filter through a celite pad, and wash with EtOAc.
-
Purification: Silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).
Outcome: The resulting N-(2-biphenylyl)-spiro-amine serves as a bulky, electron-poor ligand for metal-catalyzed cross-couplings, offering different selectivity profiles than standard Buchwald ligands.
Part 4: Data & Comparison
Table 1: Physicochemical Properties Comparison
| Property | Piperidine (Standard) | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | Impact on Catalysis |
| pKa (Conj. Acid) | ~11.2 | ~9.2 (Predicted) | Reduced basicity; milder activation. |
| LogP | 0.84 | ~1.5 - 2.0 | Improved solubility in non-polar solvents. |
| Conformation | Flexible (Chair/Boat) | Rigid (Spiro-locked) | Lower entropic cost; defined steric bulk. |
| Electronic Nature | Electron-Rich | Electron-Deficient (Fluorine) | Stabilizes catalyst against oxidation. |
Part 5: Troubleshooting & Optimization
-
Issue: Low Conversion in Organocatalysis.
-
Cause: The lowered basicity may require higher temperatures for difficult substrates.
-
Solution: Increase temperature to 40–50°C or add a weak acid cocatalyst (e.g., Benzoic acid, 10 mol%) to assist iminium formation.
-
-
Issue: Solubility.
-
Cause: The HCl salt is polar.
-
Solution: Ensure full neutralization with $ \text{Et}_3\text{N} $ or DBU before adding substrates. For non-polar solvents, pre-form the free base by extraction (DCM/NaOH) before the reaction.
-
References
-
Synthesis & Properties of Spiro-Piperidines: Jia, H., et al.[1] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 2020.[2] Link
-
Organocatalysis with Spirocycles: Yang, M., et al. "Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives." Organic Letters, 2017.[3][4] Link
-
General Spirocyclic Scaffold Synthesis: Grygorenko, O. O., et al. "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ChemRxiv, 2018. Link
Sources
- 1. One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence [mdpi.com]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Scale-up synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Application Note: Scalable Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Executive Summary
This guide details the scalable synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane , a high-value spirocyclic scaffold used in medicinal chemistry to improve metabolic stability and lipophilicity. The protocol focuses on the critical gem-difluorination of the corresponding spiro-ketone intermediate using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . Unlike traditional DAST-based routes, this method offers improved thermal stability and process safety profile while maintaining high yields (>85%). The guide includes a self-validating safety workflow for handling fluorinating agents on a multigram to kilogram scale.
Strategic Analysis & Retrosynthesis
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a "privileged structure" in drug discovery, offering a rigidified morpholine-like geometry that restricts conformational freedom while projecting vectors for receptor binding. The introduction of a gem-difluoro group at the C3 position serves two purposes:
-
Bioisosterism: Mimics the carbonyl group electronically while removing H-bond acceptor capability.
-
Metabolic Blocking: Prevents oxidative metabolism at the typically labile ether
-position.
Synthetic Route Selection
While several routes exist, the Deoxofluorination of the corresponding ketone is the most direct and scalable approach.
-
Starting Material: tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 954236-44-3).[1][2]
-
Reagent Choice:
-
DAST: High hazard, lower decomposition temperature (~140°C), shock-sensitive.
-
Deoxo-Fluor®: Higher thermal stability, liquid handling, less fuming, but still requires strict exotherm management.
-
XtalFluor-E/M: Crystalline salts, safer, but often require HF-amine promoters and can have lower solubility in non-polar solvents.
-
-
Decision: Deoxo-Fluor® is selected for this protocol due to its balance of reactivity (essential for the sterically hindered spiro-ketone) and manageability on scale compared to DAST.
Figure 1: Synthetic pathway highlighting the critical fluorination step.
Detailed Protocol: Deoxofluorination
Scale: 100 g Input (Spiro-Ketone) Expected Yield: 85-92% Hazard Class: High (Corrosive, Water-Reactive, HF Generation)
Materials & Equipment
-
Reagents:
-
Equipment:
-
Jacketed glass reactor (or HDPE vessel for larger scales to prevent etching).
-
Overhead stirrer (Teflon impeller).
-
Scrubber system (connected to vent line to trap HF fumes).
-
Temperature probe (Hastelloy or Teflon-coated).
-
Step-by-Step Methodology
1. Reactor Preparation & Inerting
-
Ensure the reactor is bone-dry. Moisture reacts violently with Deoxo-Fluor, releasing HF.
-
Purge with N₂ for 30 minutes.
-
Charge Spiro-Ketone (100 g, 392 mmol) and Dichloromethane (1.0 L, 10 vol) .
-
Cool the solution to -5°C to 0°C .
2. Reagent Addition (Critical Control Point)
-
Safety Note: Deoxo-Fluor is viscous. If using neat reagent, ensure transfer lines are heat-traced or use a wide-bore cannula.
-
Add Deoxo-Fluor (130 g, ~108 mL, 1.5 equiv) dropwise via a pressure-equalizing addition funnel or dosing pump.
-
Rate Control: Maintain internal temperature < 5°C . The reaction is exothermic.[3][4][5]
-
Observation: The solution may turn from colorless to pale yellow/orange.
3. Reaction Phase
-
Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) over 2 hours.
-
Stir for 12–16 hours.
-
IPC (In-Process Control): Monitor by TLC (stain with KMnO₄ or Ninhydrin) or 19F-NMR.
-
Target: Disappearance of ketone signal; appearance of gem-difluoro quartet in 19F-NMR (~ -90 to -110 ppm).
-
4. Quenching (The "Kill" Step)
-
Hazard: This is the most dangerous step. Residual fluorinating agent reacts with water to generate HF gas and heat.[4]
-
Cool the reaction mixture back to 0°C .
-
Prepare a quench vessel containing Sat. NaHCO₃ (1.5 L, 15 vol) vigorously stirred at 0°C.
-
Inverse Quench: Slowly transfer the reaction mixture into the bicarbonate solution. DO NOT add water to the reaction mixture.
-
Why? Inverse quench ensures the acid (HF) is immediately neutralized by a large excess of base.
-
-
Control the addition rate to manage foaming (CO₂ evolution).
5. Work-up & Purification
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 500 mL).
-
Wash combined organics with Brine (500 mL).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Flash column chromatography (0-20% EtOAc in Hexanes) or crystallization from Heptane/EtOAc if the solid profile allows.
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.5 - 2.0 equiv Deoxo-Fluor | Excess required for complete conversion of hindered ketone. |
| Temperature | 0°C (Add) | Higher temps (>50°C) increase elimination byproducts (vinyl fluorides). |
| Concentration | 0.3 - 0.5 M | Dilution aids heat dissipation. |
| Quench pH | Maintain pH > 8 | Ensures HF neutralization. |
| Yield | 85 - 92% | High efficiency due to lack of alpha-protons on the quaternary spiro-center (minimizes elimination). |
Safety & Hazard Analysis (Self-Validating System)
Scale-up of fluorination requires a rigid safety logic. The following decision tree ensures operator safety and process integrity.
Figure 2: Operational safety logic for exothermic fluorination reagents.
Key Hazards:
-
HF Generation: Even with Deoxo-Fluor, hydrolysis produces HF. Always have Calcium Gluconate gel available for skin exposure.
-
Thermal Runaway: Deoxo-Fluor decomposes exothermically above 140°C. Never heat the reaction near this limit.
-
Pressure: CO₂ evolution during bicarbonate quench can pressurize sealed vessels. Ensure open venting to a scrubber.
References
-
Deoxo-Fluor Reagent Profile: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Safety of Fluorinating Agents: "Safety of Deoxo Fluorination Reagents." Organic Process Research & Development. Link
-
Spirocycle Synthesis: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Ketone Precursor: "tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate." Sigma-Aldrich Product Catalog. Link
-
Scale-Up Fluorination: "Process Wednesday: large-scale fluorination." Chemjobber. Link
Sources
- 1. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 954236-44-3 [sigmaaldrich.com]
- 2. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 954236-44-3 [sigmaaldrich.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5118687A - 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same - Google Patents [patents.google.com]
Derivatization of the nitrogen in 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Application Note: Strategic Derivatization of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Introduction: The Scaffold Advantage
In modern medicinal chemistry, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane represents a high-value bioisostere of standard piperidine or morpholine rings. This scaffold is engineered to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges:
-
Metabolic Stability: The spirocyclic ether protects the piperidine ring from oxidative metabolism, while the gem-difluoro group blocks potential metabolic soft spots on the five-membered ring.
-
Basicity Modulation: The electron-withdrawing effect of the fluorine atoms (via the
-framework) lowers the pKa of the secondary amine (typically by 1–2 units compared to the non-fluorinated parent). This reduces lysosomotropism and improves oral bioavailability. -
Conformational Rigidity: The spiro-fusion locks the vector of the nitrogen lone pair, providing defined exit vectors for structure-activity relationship (SAR) exploration.
This guide provides validated protocols for derivatizing the secondary nitrogen (
Chemical Analysis & Decision Matrix
Before initiating synthesis, select the appropriate pathway based on the desired electrophile (
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Impact on Synthesis |
|---|
| Reactive Center | Secondary Amine (
Reaction Decision Tree
Figure 1: Strategic selection of synthetic pathways based on the target substituent.
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Application: Introduction of alkyl chains or saturated rings. Why this method? Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine and tolerates the reduced nucleophilicity of this specific scaffold.
Reagents:
-
Amine: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (HCl salt or free base).
-
Carbonyl: Target Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (AcOH) (1.0 equiv if using free base; not needed if using HCl salt).
Step-by-Step Workflow:
-
Imine Formation:
-
In a dry vial, suspend the spiro-amine HCl salt (1.0 mmol) in DCE (5 mL).
-
Add DIPEA (1.0 mmol) only if strictly necessary to solubilize; however, STAB works well in slightly acidic media.
-
Add the Aldehyde/Ketone (1.1–1.5 mmol).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.
-
-
Reduction:
-
Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT.[1] Aldehydes typically complete in 2–4 hours; Ketones may require 16 hours or mild heating (40°C).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(5 mL). Stir vigorously for 15 mins. -
Extract with DCM (
mL). -
Dry organics over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (DCM/MeOH gradient).
-
QC Check: Look for the disappearance of the carbonyl peak in
Protocol B: Buchwald-Hartwig Arylation
Application: Attaching the scaffold to aromatic rings, especially those lacking electron-withdrawing groups (where
Reagents:
-
Aryl Halide (Ar-Br or Ar-Cl).
-
Catalyst: RuPhos Pd G3 or XPhos Pd G3 (2–5 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 .
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon stream, add Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv) to a vial.
-
Catalyst Addition: Add Pd-Precatalyst (0.02 equiv).
-
Solvent: Add deoxygenated Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 80–100°C for 4–12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.
Protocol C: Amide Coupling (Peptide Chemistry)
Application: Creating stable amide linkers. Reagents: HATU or T3P (Propylphosphonic anhydride).
Step-by-Step Workflow:
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF.
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) and stir for 5 mins (Pre-activation).
-
Add Spiro-amine (1.1 equiv).
-
Stir at RT for 2–4 hours.
-
Wash: Dilute with EtOAc, wash with
(aq) (removes DMF), then .
Validation & Quality Control
Because this molecule contains fluorine,
-
Starting Material: The gem-difluoro signal typically appears as a distinct pattern (often an AB quartet or complex multiplet due to ring conformation) in the range of -90 to -110 ppm (relative to
). -
Product Verification:
-
Shift Change: Derivatization at the distant Nitrogen (
) will cause a subtle but reproducible shift in the signal due to through-space electronic changes or conformational shifts in the spiro-system. -
Integration: Use an internal standard (e.g.,
-trifluorotoluene) in the NMR tube to quantify yield without isolation.
-
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Reductive Amination) | Imine formation stalled. | Add molecular sieves (4Å) or |
| No Reaction (SnAr) | Fluorine inductive effect lowers N-nucleophilicity. | Switch to Buchwald-Hartwig (Protocol B) or use DMSO at 120°C. |
| Double Arylation | Excess Aryl Halide. | Ensure Amine is in excess (1.2 equiv) and add dropwise. |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2][3] Link
-
Gem-Difluoro Properties: Liashuk, O. S., et al. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery."[4] ChemRxiv, 2025.[4] Link
-
Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link
-
Spiro-Piperidine Scaffolds: "1-Oxa-8-azaspiro[4.5]decane derivatives." PubChem Compound Summary. Link
Sources
Application Notes & Protocols: Strategic Coupling of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane in Modern Drug Discovery
Abstract
The strategic incorporation of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, lipophilicity, and target affinity.[1][2][3] Among the vast array of fluorinated building blocks, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane has emerged as a particularly valuable scaffold. Its rigid, three-dimensional spirocyclic core, combined with the gem-difluoro substitution, provides a unique conformational constraint and electronic profile that can effectively address challenges in drug design.[4] This guide provides detailed experimental protocols for the strategic coupling of this versatile building block, focusing on key bond-forming reactions that are central to the synthesis of novel pharmaceutical agents. We will delve into the mechanistic rationale behind protocol choices for N-arylation, amide bond formation, and Suzuki coupling reactions, offering field-proven insights to empower researchers in their drug development endeavors.
Introduction: The Significance of Fluorinated Spirocycles in Medicinal Chemistry
The deliberate introduction of fluorine into bioactive molecules has consistently led to enhanced pharmacological properties.[2][5] The strong carbon-fluorine bond can block metabolic pathways, while the high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence intermolecular interactions.[3] Spirocyclic systems, on the other hand, are increasingly utilized to impart three-dimensionality to otherwise planar molecules, which can lead to improved target selectivity and reduced off-target effects.[4]
The combination of these two features in 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane offers a powerful tool for medicinal chemists. The gem-difluoro group at the 3-position of the tetrahydrofuran ring introduces a significant dipole without a substantial increase in steric bulk, while the spirocyclic piperidine moiety provides a handle for diverse functionalization. This application note will provide detailed, validated protocols for the most common and impactful coupling reactions involving this scaffold.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation that is ubiquitous in pharmaceutical synthesis.[6][7] This reaction allows for the coupling of the secondary amine of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane with a wide range of aryl and heteroaryl halides or triflates.[8]
Mechanistic Considerations & Rationale for Component Selection
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][10]
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for achieving high yields and broad substrate scope. For sterically hindered secondary amines like 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane, bulky, electron-rich phosphine ligands such as those from the biarylphosphine class (e.g., XPhos, RuPhos) are often preferred. These ligands facilitate both the oxidative addition and the reductive elimination steps.[9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[9]
-
Solvent Choice: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used to ensure the solubility of the reactants and catalyst system.[9]
Detailed Experimental Protocol: N-Arylation of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane with 4-Bromobenzonitrile
Caption: General workflow for Buchwald-Hartwig N-arylation.
Materials:
-
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (1.0 eq)
-
4-Bromobenzonitrile (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (2.2 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride, 4-bromobenzonitrile, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective Pd(0) precursors. |
| Ligand | XPhos, RuPhos, or SPhos | Bulky ligands that promote efficient coupling of hindered amines. |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic bases that facilitate amine deprotonation. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are stable at elevated temperatures. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed. |
Amide Bond Formation
Amide coupling is arguably the most frequently performed reaction in medicinal chemistry.[11] The secondary amine of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane can be readily acylated with a variety of carboxylic acids using standard coupling reagents.
Mechanistic Insights and Reagent Selection
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid to form a more reactive intermediate.[11]
-
Carbodiimide-based Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is then attacked by the amine to form the amide bond. Additives such as 1-Hydroxybenzotriazole (HOBt) are often used to suppress side reactions and reduce racemization.
-
Uronium/Aminium and Phosphonium-based Reagents: Reagents like HATU, HBTU, and PyBOP are highly efficient coupling agents that form activated esters with the carboxylic acid.[12][13] These reagents are generally more reactive than carbodiimides and can be used for more challenging couplings.
Detailed Experimental Protocol: Amide Coupling with Benzoic Acid
Caption: General workflow for amide bond formation.
Materials:
-
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (1.0 eq)
-
Benzoic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of benzoic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride and additional DIPEA in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | A range of reagents with varying reactivity to suit different substrates. |
| Base | DIPEA or Triethylamine (TEA) | Organic bases to neutralize the hydrochloride salt and facilitate the reaction. |
| Solvent | DMF or Dichloromethane (DCM) | Polar aprotic solvents that are good for dissolving the reactants. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions and racemization. |
Suzuki-Miyaura Cross-Coupling
While the parent 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane does not directly participate in Suzuki coupling, it can be readily functionalized with a halide or triflate to serve as a substrate for this powerful C-C bond-forming reaction. For instance, N-acylation with a halo-substituted aroyl chloride would furnish a suitable precursor. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[14]
Mechanistic Rationale and Component Selection
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.[14]
-
Catalyst and Ligand: As with the Buchwald-Hartwig reaction, the choice of palladium source and ligand is crucial. For many Suzuki couplings, palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are effective catalysts. Phosphine ligands like SPhos or XPhos can be beneficial, particularly for challenging substrates.[15]
-
Base: An aqueous solution of an inorganic base such as sodium carbonate, potassium carbonate, or potassium phosphate is typically used. The base plays a role in the transmetalation step of the catalytic cycle.[14]
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki Coupling of an N-Aroyl-Substituted Spirocycle
This protocol assumes the prior synthesis of N-(4-bromobenzoyl)-3,3-difluoro-1-oxa-8-azaspiro[4.5]decane.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
N-(4-bromobenzoyl)-3,3-difluoro-1-oxa-8-azaspiro[4.5]decane (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Sodium Carbonate (3.0 eq)
-
Toluene
Procedure:
-
To a Schlenk flask, add N-(4-bromobenzoyl)-3,3-difluoro-1-oxa-8-azaspiro[4.5]decane, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene, followed by the aqueous sodium carbonate solution.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and separate the phases.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Commonly used and effective palladium catalysts. |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄), SPhos, or XPhos | A range of ligands to suit different substrate complexities. |
| Base | Na₂CO₃, K₂CO₃, or K₃PO₄ (aqueous) | Inorganic bases that are effective in the transmetalation step. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic systems to accommodate both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient temperature to drive the catalytic cycle. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Buchwald-Hartwig | Inactive catalyst, poor ligand choice, or insufficient base. | Ensure anhydrous and anaerobic conditions. Screen a panel of bulky phosphine ligands. Ensure the base is fresh and of high purity. |
| Incomplete Amide Coupling | Insufficient activation of the carboxylic acid or steric hindrance. | Switch to a more powerful coupling reagent (e.g., HATU). Increase reaction time or temperature slightly. |
| Homocoupling in Suzuki Reaction | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas. |
| Dehalogenation of Aryl Halide | Presence of water or other protic sources. | Use anhydrous solvents and reagents. |
Conclusion
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is a valuable building block for the synthesis of novel, three-dimensional drug candidates. The protocols detailed in this application note provide a robust starting point for researchers to incorporate this scaffold into their synthetic strategies. By understanding the mechanistic underpinnings of these coupling reactions, scientists can effectively troubleshoot and optimize conditions to achieve their desired synthetic targets, ultimately accelerating the drug discovery process.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hepatochem.com [hepatochem.com]
- 12. Lab Reporter [fishersci.dk]
- 13. scribd.com [scribd.com]
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- 15. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Libraries
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. The 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane scaffold represents a high-value "privileged structure" designed to replace traditional piperidine or morpholine rings.
Scientific Rationale
-
Bioisosterism: This scaffold acts as a bioisostere for piperidine, introducing a spiro-ether functionality that alters the vector of attached substituents, allowing for novel binding modes in G-Protein Coupled Receptors (GPCRs) such as Sigma-1 , Muscarinic M1 , and Chemokine receptors .
-
The Gem-Difluoro Effect: The introduction of fluorine at the C3 position serves two mechanistic purposes:
-
Metabolic Blocking: It prevents oxidative metabolism (P450-mediated hydroxylation) at the typically labile 3-position of the ether ring.
-
pKa Modulation: The electron-withdrawing nature of the fluorines lowers the basicity of the distal secondary amine (via inductive effects), often improving membrane permeability and reducing hERG liability compared to non-fluorinated analogs.
-
This guide details the High-Throughput Screening (HTS) workflow for libraries based on this scaffold, focusing on a primary functional assay (TR-FRET) and a secondary validation of metabolic stability.
Compound Management & Library Preparation
Spirocyclic amines can exhibit unique solubility profiles. While the ether oxygen aids solubility, the gem-difluoro group increases lipophilicity (
Protocol: Library Generation & Storage
-
Stock Concentration: Prepare 10 mM master stocks in 100% DMSO (anhydrous).
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) to minimize tip-based compound loss, which is critical for lipophilic spiro-compounds that may adhere to plastic tips.
-
Quality Control (Nephelometry):
-
Prior to the primary screen, perform a solubility check.
-
Dilute compounds to 100 µM in the assay buffer (0.1% DMSO final).
-
Measure light scattering (nephelometry). Reject compounds showing >50 Relative Nephelometry Units (RNU) to avoid false positives in optical assays.
-
Primary HTS Assay: TR-FRET cAMP Quantification
Target Class: Gs/Gi-Coupled GPCRs (e.g., Opioid, Chemokine receptors common for this scaffold). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2][3]
Why TR-FRET?
Libraries of spirocyclic amines often contain synthetic intermediates with intrinsic fluorescence. TR-FRET eliminates this short-lived background interference by using a time-delayed readout (50–100 µs), ensuring high Signal-to-Background (S/B) ratios.
Assay Principle
This is a competitive immunoassay.[2][4] Native cAMP produced by the cell competes with d2-labeled cAMP (Acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (Donor).[4]
-
High cAMP (Agonist hit): Low FRET signal.
-
Low cAMP (Antagonist/Inverse Agonist): High FRET signal.
Reagents Table
| Component | Specification | Function |
| Cell Line | CHO-K1 or HEK293 | Stably expressing target GPCR |
| Detection Reagent A | Anti-cAMP-Europium Cryptate | FRET Donor (Ex: 337nm, Em: 620nm) |
| Detection Reagent B | cAMP-d2 | FRET Acceptor (Ex: 620nm, Em: 665nm) |
| Stimulation Buffer | HBSS + 500 µM IBMX | Prevents cAMP degradation by PDE |
| Agonist Control | Forskolin (10 µM) | Positive control for Gs stimulation |
Step-by-Step Protocol (384-Well Low Volume)
-
Cell Plating:
-
Harvest cells and resuspend in Stimulation Buffer.
-
Dispense 5 µL of cell suspension (2,000 cells/well) into a white 384-well low-volume plate.
-
-
Compound Addition:
-
Add 2.5 µL of the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane library compounds (Final concentration: 10 µM).
-
Incubate for 30 minutes at Room Temperature (RT).
-
-
Lysis & Detection:
-
Add 2.5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Add 2.5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
Note: The Lysis buffer stops the reaction and releases intracellular cAMP.
-
-
Incubation:
-
Incubate for 1 hour at RT in the dark.
-
-
Readout:
-
Read on an HTS Multi-mode Reader (e.g., EnVision, PHERAstar).
-
Settings:
-
Excitation: 337 nm (Laser or Flash Lamp)
-
Emission 1: 665 nm (FRET signal)[3]
-
Emission 2: 620 nm (Donor reference)
-
Delay: 50 µs | Window: 400 µs
-
-
Data Calculation
Calculate the FRET Ratio to normalize for well-to-well variability/quenching:
Secondary Assay: Microsomal Stability (Metabolic Validation)
Objective: Confirm that the 3,3-difluoro substitution effectively blocks metabolic clearance compared to the non-fluorinated scaffold.
Rationale
The spiro-ether ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes. The fluorine atoms at C3 act as a metabolic block. High clearance (
Protocol: Kinetic Solubility in Liver Microsomes
-
Reaction Mix:
-
Test Compound: 1 µM final concentration.
-
Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation:
-
Pre-incubate mix at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45 minutes.
-
Stop reaction by transferring aliquots into cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000 rpm, 20 min) to pellet proteins.
-
Inject supernatant onto a C18 column.
-
Monitor parent ion depletion via MRM (Multiple Reaction Monitoring).
-
Interpretation
-
High Stability: < 20% depletion after 45 mins. (Desired for 3,3-difluoro derivatives).[5][6]
-
Low Stability: > 50% depletion. (Indicates the fluorine block failed or metabolism is occurring on the piperidine ring/side chains).
Workflow Visualization
The following diagram illustrates the logical flow from library management to hit validation, highlighting the decision gates.
Figure 1: Integrated HTS workflow for spirocyclic libraries, prioritizing solubility and metabolic stability early in the funnel.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High CV% in Primary Screen | Compound precipitation or "sticky" compounds. | Add 0.01% Pluronic F-127 to assay buffer; Ensure DMSO < 1%. |
| Low FRET Signal (Donor & Acceptor) | Fluorescence quenching by library compound. | Calculate Ratio (665/620). If 620nm drops significantly, flag as "Color Quencher." |
| Rapid Microsomal Clearance | Metabolism at the piperidine nitrogen or side chains. | Check for N-dealkylation metabolites in LC-MS data; Consider capping the amine. |
| Z' Factor < 0.5 | Cell variability or pipetting error. | Use automated dispensers (Multidrop); Optimize cell density (titrate 1k - 5k cells/well). |
References
-
Spirocyclic Scaffolds in Drug Design
-
The Gem-Difluoro Effect
- O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.
-
HTS TR-FRET Protocols
- Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009.
-
Specific Scaffold Application (Sigma-1)
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. 1214875-09-8|3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 6. m.chemicalbook.com [m.chemicalbook.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Synthesis
This guide addresses the technical challenges in synthesizing 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane , specifically focusing on the yield-limiting deoxofluorination step and the stability of the spiro-ether scaffold.
Module 1: Strategic Route Selection
Q: What is the primary bottleneck in the standard synthesis of this scaffold?
A: The critical yield-limiting step is the conversion of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (the ketone intermediate) to the gem-difluoro target.[1]
-
The Issue: The 3-oxotetrahydrofuran ring is highly prone to elimination during deoxofluorination.[1] The oxygen atom at position 1 exerts an inductive effect that acidifies the
-protons, leading to the formation of vinyl fluoride byproducts (elimination) rather than the desired gem-difluoride (substitution).[1] -
Consequence: Standard DAST protocols often result in yields <30% with significant "black tar" decomposition.
Q: Should I synthesize the ketone precursor or purchase it?
A: Purchase is recommended for small-scale (<5g) optimization.
The ketone precursor (CAS: 954236-44-3) is commercially available but expensive.[1] If synthesis is required, the most reliable route involves the Barbier reaction of
-
Note: Avoid the "epoxide ring-opening" route for this specific 3-one isomer, as regioselectivity issues often favor the wrong spiro-isomer.[1]
Module 2: Deoxofluorination Troubleshooting (The "Yield Killer")
Q: My DAST reaction turns black and gives low yield. How do I fix this?
A: Stop using neat DAST. DAST (Diethylaminosulfur trifluoride) releases HF in situ and is often too harsh for the sensitive 3-oxotetrahydrofuran ring, promoting acid-catalyzed decomposition and elimination.[1]
Recommended Protocol Upgrade:
Switch to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) in combination with an HF source (Et
| Parameter | Standard DAST Condition | Optimized XtalFluor Condition | Reasoning |
| Reagent | DAST (1.5 - 2.0 eq) | XtalFluor-E (1.5 eq) + Et | XtalFluor-E does not generate free HF spontaneously; the amine-HF complex provides controlled activation.[1] |
| Temperature | -78°C to RT | -78°C to -20°C (Never > 0°C) | Higher temps favor thermodynamic elimination (vinyl fluoride).[1] |
| Solvent | DCM (Anhydrous) | DCM (Anhydrous) | DCM remains the best solvent for solubility; Toluene can be used if higher temps are strictly required (rare). |
| Quench | NaHCO | 5% NaHCO | Controlled quench prevents heat spikes that decompose the product. |
Q: I still see the vinyl fluoride impurity (approx. 15-20%). How do I remove it?
A: Separation of the vinyl fluoride from the gem-difluoride is difficult due to similar polarity.[1]
-
Chemical Method: Treat the crude mixture with NMO (N-Methylmorpholine N-oxide) and a catalytic amount of OsO
(Osmium tetroxide).[1] This dihydroxylates the electron-rich vinyl fluoride double bond, making it highly polar.[1] The desired saturated gem-difluoro product remains untouched.[1] A simple silica plug then removes the polar diol. -
Chromatographic Method: Use silver nitrate-impregnated silica gel (10% w/w AgNO
), which retards the elution of the alkene (vinyl fluoride).
Module 3: Experimental Protocol
Optimized Synthesis of tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reagents:
-
Ketone Substrate (1.0 eq)
-
XtalFluor-E (1.5 eq) [Sigma-Aldrich: 719447][1]
-
Triethylamine trihydrofluoride (Et
N·3HF) (2.0 eq) -
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Note: Although XtalFluor-E is a solid, HF is generated in situ; use a Teflon-coated stir bar.[1]
-
Dissolution: Add XtalFluor-E (1.5 eq) to the flask. Suspend in anhydrous DCM (0.1 M concentration relative to substrate).
-
Activation: Cool the suspension to -78°C . Dropwise add Et
N[1]·3HF (2.0 eq). The mixture may clarify. -
Addition: Dissolve the Ketone Substrate (1.0 eq) in minimal DCM. Add this solution dropwise to the reaction mixture at -78°C over 20 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C . Do not warm to room temperature. Monitor by TLC/LCMS.
-
Quench: Pour the cold reaction mixture into a saturated aqueous NaHCO
solution at 0°C. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo (bath temp < 30°C). -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Module 4: Visualization & Logic
Reaction Pathway & Troubleshooting Logic
Figure 1: Decision tree for optimizing the deoxofluorination of 3-oxotetrahydrofuran spirocycles.
Module 5: Scalability & Safety
Q: Can I scale this to 100g?
A: Caution is required.
-
Thermal Runaway: The decomposition of XtalFluor/DAST byproducts is exothermic. On a large scale, the quench (Step 6) is the most dangerous phase. Use a continuous flow reactor if possible, or quench very slowly into a large excess of bicarbonate.
-
Volatility: The free amine (after Boc-deprotection) of this spirocycle is moderately volatile.[1] If you proceed to deprotect the Boc group (e.g., using TFA or HCl), isolate the product as the hydrochloride or trifluoroacetate salt to prevent mass loss during drying.
Q: How do I store the intermediate?
A: The gem-difluoro ether is stable.[1] However, the ketone precursor is prone to hydration or aldol-like condensation upon prolonged storage.[1] Store the ketone at -20°C under Argon.
References
-
Scaffold Synthesis & Biology
-
Deoxofluorination Methodology (XtalFluor)
-
L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org. Chem., 2010 , 75(10), 3401–3411.
-
-
Vinyl Fluoride Removal Strategy
-
Commercial Reagent Data
Sources
- 1. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Deoxyfluorination of Phenols [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 954236-44-3 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established reaction mechanisms and practical laboratory experience. Our goal is to empower you to identify, mitigate, and resolve common issues encountered during this synthesis, particularly those related to the formation of side products.
Troubleshooting Guide: Navigating the Synthesis
The synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is typically approached as a two-stage process: first, the synthesis of the ketone precursor, 1-oxa-8-azaspiro[4.5]decan-3-one, followed by its geminal difluorination using diethylaminosulfur trifluoride (DAST). This guide will address potential pitfalls in both stages.
Q1: During the DAST fluorination of 1-oxa-8-azaspiro[4.5]decan-3-one, my reaction is messy, and I'm seeing multiple unidentified spots on my TLC. What are the likely side products?
A1: The fluorination of ketones with DAST is a powerful transformation but is known to generate several characteristic side products, especially with complex substrates. The primary culprits are typically vinyl fluorides and products arising from skeletal rearrangements.
-
Vinyl Fluoride Formation: This is one of the most common side products when using DAST with enolizable ketones.[1] The reaction proceeds through a carbocationic intermediate. Deprotonation of a proton adjacent to this carbocation, a process that competes with the second fluoride addition, leads to the formation of a vinyl fluoride.
-
Wagner-Meerwein Rearrangement: The carbocationic nature of the reaction intermediates can also facilitate skeletal rearrangements, such as the Wagner-Meerwein rearrangement, to form more stable carbocations.[2][3] In the context of the spirocyclic system, this could lead to ring expansion or contraction, resulting in structurally isomeric impurities that can be challenging to separate from the desired product.
-
Incomplete Reaction: The reaction may stall after the addition of the first fluorine atom, leaving behind a monofluorinated ketone intermediate. Unreacted starting material can also be present if the reaction conditions (temperature, stoichiometry, reaction time) are not optimal.
-
DAST-Related Byproducts: DAST is sensitive to moisture and can hydrolyze to form various sulfur-containing byproducts.[4] While these are often easily removed during workup and purification, they can contribute to a complex initial reaction mixture.
Q2: I've identified a significant amount of a vinyl fluoride impurity in my crude product. How can I minimize its formation?
A2: Minimizing vinyl fluoride formation hinges on controlling the reaction conditions to favor the second nucleophilic fluoride addition over the competing elimination reaction.
-
Temperature Control: DAST reactions with ketones are typically initiated at low temperatures (e.g., -78 °C) and slowly warmed.[4] Maintaining a low temperature for a longer duration can disfavor the elimination pathway, which generally has a higher activation energy.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents like dichloromethane (DCM) are standard for DAST fluorinations.[5] In some cases, using a more polar solvent can stabilize the carbocation intermediate, potentially influencing the product distribution. However, this should be approached with caution as it can also promote other side reactions.
-
Stoichiometry of DAST: Using a slight excess of DAST can help to drive the reaction to completion and favor the formation of the gem-difluoro product. However, a large excess should be avoided as it can lead to more byproducts and a more challenging workup.
-
Alternative Fluorinating Reagents: If vinyl fluoride formation remains a persistent issue, consider alternative, more thermally stable fluorinating reagents like Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride).[4] These reagents can sometimes offer improved selectivity for gem-difluorination over elimination.
Q3: My NMR and mass spectrometry data suggest the presence of a rearranged isomer. How can I confirm this, and what can be done to prevent it?
A3: The formation of a rearranged product via a Wagner-Meerwein shift is a strong possibility.[2] Confirmation requires careful spectroscopic analysis. Look for changes in the carbon skeleton in the 13C NMR spectrum and unexpected correlations in 2D NMR experiments (COSY, HMBC). High-resolution mass spectrometry can confirm the elemental composition, but detailed NMR analysis is crucial for structural elucidation.
Preventing these rearrangements is challenging due to their mechanistic origin. However, the following strategies may be beneficial:
-
Strict Anhydrous Conditions: Any trace of acid can catalyze carbocationic rearrangements. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous.
-
Low Reaction Temperatures: As with minimizing vinyl fluoride formation, maintaining lower reaction temperatures can help suppress rearrangement pathways.
-
Use of Less Acidic Fluorinating Agents: DAST can be contaminated with HF, which can promote rearrangements. Using freshly distilled DAST or alternative reagents known for lower acidity may be advantageous.
Q4: The purification of my final product, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane, by column chromatography is proving difficult. What are some effective purification strategies?
A4: The purification of fluorinated amines can be challenging due to their polarity and potential for interaction with silica gel.
-
Column Chromatography Optimization:
-
Stationary Phase: Standard silica gel is the first choice. If issues with product tailing or decomposition are observed, consider using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or switching to alumina (neutral or basic).
-
Mobile Phase: A gradient elution is often more effective than isocratic conditions. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding a small amount of methanol. The addition of a small amount of a volatile base like triethylamine or ammonia in the mobile phase can significantly improve peak shape and recovery for basic compounds.
-
-
Acid-Base Extraction: An initial purification can be achieved by performing an acid-base extraction during the workup. The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification. The free base can then be regenerated.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the DAST fluorination step? A: Yields can vary significantly based on the substrate and reaction scale. For relatively unhindered ketones, yields in the range of 60-80% are often reported. However, for more complex structures prone to side reactions, yields may be lower. Careful optimization of reaction conditions is key to maximizing the yield.
Q: How do I handle and quench a DAST reaction safely? A: DAST is a hazardous reagent that reacts violently with water and can be explosive upon heating.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment. Reactions should be quenched at low temperatures (typically 0 °C or below) by the slow, dropwise addition of a proton source like methanol, followed by slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
Q: What are the characteristic NMR signals for the gem-difluoro group? A: In 19F NMR, the two fluorine atoms of a gem-difluoro group are often diastereotopic and will appear as a pair of doublets due to geminal F-F coupling. In 13C NMR, the carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling. In 1H NMR, protons on the adjacent carbon will show coupling to the fluorine atoms, often appearing as a triplet of triplets or a more complex multiplet.
Q: Can I use an N-Boc protecting group for the piperidine nitrogen instead of an N-benzyl group? A: While an N-Boc group is a common amine protecting group, it can be labile under the acidic conditions that can be generated during a DAST reaction. The N-benzyl group is generally more robust under these conditions and can be removed under neutral conditions via hydrogenolysis.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-oxa-8-azaspiro[4.5]decan-3-one (Precursor)
This protocol is adapted from general methods for the synthesis of similar spirocyclic systems.
-
Reaction Setup: To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as toluene, add 1,3-dihydroxyacetone (1.2 equivalents) and a catalytic amount of a dehydrating acid like p-toluenesulfonic acid (0.1 equivalents).
-
Azeotropic Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of N-Benzyl-1-oxa-8-azaspiro[4.5]decan-3-one
-
Reaction Setup: Dissolve N-benzyl-1-oxa-8-azaspiro[4.5]decan-3-one (1 equivalent) in a solvent such as ethanol or methanol.
-
Hydrogenolysis: Add a catalytic amount of palladium on carbon (10 mol%).[6] Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-oxa-8-azaspiro[4.5]decan-3-one, which can be used in the next step without further purification or can be purified by chromatography if necessary.
Protocol 3: Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 1-oxa-8-azaspiro[4.5]decan-3-one (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol, followed by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate, potentially with a small percentage of triethylamine) to afford the pure 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane.
Visualizing Potential Side Product Pathways
The following diagrams illustrate the mechanistic pathways for the formation of the desired product and the major side products during the DAST fluorination of 1-oxa-8-azaspiro[4.5]decan-3-one.
Caption: DAST fluorination pathways.
Quantitative Data Summary
| Parameter | Precursor Synthesis (Ketone) | Fluorination (DAST) |
| Typical Yield | 70-90% | 50-75% (highly substrate dependent) |
| Purity (Crude) | 85-95% | 40-70% |
| Purity (Purified) | >98% | >98% |
| Common Impurities | Unreacted starting materials, partially cyclized intermediates | Vinyl fluoride, rearranged isomers, unreacted ketone |
References
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved February 15, 2026, from [Link]
- Hudlicky, M. (1996). Fluorination with Diethylaminosulfur Trifluoride and Related Amidofluorosulfites. In Organic Reactions (Vol. 35, pp. 513-637). John Wiley & Sons, Inc.
-
Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. [Link]
- Paquin, J. F., & Caron, S. (2009). Fluorinating agents. In Handbook of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Marhold, M., et al. (2018). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Chemical Communications, 54(74), 10402-10405. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Retrieved February 15, 2026, from [Link]
-
Alza, E., et al. (2012). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry, 14(11), 3053-3059. [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved February 15, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. Retrieved February 15, 2026, from [Link]
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of DAST for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114.
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved February 15, 2026, from [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]
-
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved February 15, 2026, from [Link]
-
Molnár, T., et al. (2020). Electrophilic Fluorination of Alkenes via Bora‐Wagner–Meerwein Rearrangement. Access to β‐Difluoroalkyl Boronates. Angewandte Chemie International Edition, 59(39), 17066-17071. [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved February 15, 2026, from [Link]
Sources
Troubleshooting the N-alkylation of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Technical Support Center: Advanced Synthesis Guide Topic: Case ID: SP-DF-45-ALK Status: Open for Resolution
Executive Summary: The Molecule & The Challenge
Welcome to the technical support center. You are likely working with 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (often supplied as an HCl or TFA salt).
The Structural Reality: This scaffold features a secondary piperidine amine (nucleophile) fused via a spiro-carbon to a gem-difluoro-substituted tetrahydrofuran ring.
-
Sterics: The spiro-junction at C5 creates significant steric bulk, shielding the N8 nitrogen more than in a standard piperidine.
-
Electronics: The 3,3-difluoro group exerts a through-bond inductive effect (
), slightly lowering the of the amine compared to non-fluorinated analogues, but also significantly increasing lipophilicity ( ).
Common Failure Modes:
-
Stalled Reaction: Nucleophile is trapped as a salt or sterically hindered.
-
Over-Alkylation: Formation of quaternary ammonium salts due to uncontrolled stoichiometry.
-
Elimination: Basic conditions triggering elimination on the alkyl electrophile rather than substitution.
Part 1: Pre-Reaction Diagnostics (The "Salt Trap")
Q: My reaction shows <5% conversion by LCMS after 12 hours. The starting material is untouched. What is wrong?
A: You likely failed to fully "free-base" the starting material.
Most commercial sources supply this spirocycle as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure stability. In typical
The Fix: The "Pre-Basing" Protocol Do not rely on the reaction base to do the work in situ.
-
Dissolve the salt in minimal water/methanol (1:1).
-
Load onto a strong cation exchange cartridge (SCX-2).
-
Wash with MeOH (removes counter-ions).
-
Elute with
in MeOH. -
Concentrate in vacuo to obtain the free amine oil. Use immediately.
Part 2: The Pathway (Direct Alkylation)
Q: I am seeing a mixture of mono-alkylated product and bis-alkylated (quaternary) byproduct. How do I stop at mono-alkylation?
A: This is a classic kinetic control issue. Once the product is formed, it remains a nucleophilic tertiary amine. If your alkyl halide is highly reactive (e.g., benzyl bromide, methyl iodide), the product competes with the starting material.
Troubleshooting Matrix:
| Variable | Recommendation | The "Why" (Causality) |
| Stoichiometry | 0.85 - 0.90 eq of Electrophile | Starve the reaction. Leaving 10% unreacted amine is easier to separate (via SCX) than separating a quaternary salt. |
| Base | The "Cesium Effect." The large | |
| Solvent | DMF or NMP | High dielectric constants stabilize the transition state. MeCN is often too weak for sterically hindered spiro-amines. |
| Additive | TBAI (0.1 eq) | Tetrabutylammonium iodide acts as a phase transfer catalyst and converts alkyl chlorides/bromides to more reactive iodides in situ. |
Visual Workflow: The
Caption: Decision logic for optimizing direct alkylation conditions based on substrate state and electrophile type.
Part 3: The Reductive Amination Pathway (The Alternative)
Q: Direct alkylation is failing (low yield) or producing elimination byproducts (alkenes). What is the alternative?
A: Switch to Reductive Amination. This is the "Gold Standard" for spirocyclic amines. It avoids quaternization because the intermediate iminium ion is reduced to the tertiary amine, which is no longer electrophilic toward the aldehyde/ketone.
Protocol: Indirect Reductive Amination (Two-Step One-Pot) Why Indirect? The steric bulk of the spiro-center (C5) hinders imine formation. You must force the equilibrium before adding the reducing agent.
-
Imine Formation:
-
Solvent: DCE (Dichloroethane) or THF.
-
Reagents: Free amine (1.0 eq) + Aldehyde/Ketone (1.2 eq).
-
Catalyst:
(Titanium Isopropoxide, 1.5 eq). -
Mechanism:[1][2][3] The Titanium acts as a Lewis acid and water scavenger, forcing the sterically hindered amine to condense with the carbonyl. Stir at RT for 6–12 hours.
-
-
Reduction:
-
Reagent:
(Sodium triacetoxyborohydride, 2.0 eq). -
Note: Do not use
unless pH is strictly controlled; triacetoxyborohydride is milder and safer.
-
Q: Why Titanium Isopropoxide?
Standard acid catalysis (Acetic Acid) is often insufficient to overcome the steric hindrance of the 1-oxa-8-azaspiro[4.5]decane system.
Part 4: Purification & Analysis
Q: My product co-elutes with impurities. How do I leverage the fluorine atoms?
A: Use the "Fluorine Signature" for diagnostics. The gem-difluoro group is a powerful analytical handle.
-
NMR Monitoring:
-
The fluorine signal is sensitive to the protonation state and chemical environment of the distant nitrogen.
-
Shift: Upon N-alkylation, the
signal will shift slightly (typically 0.5 - 1.0 ppm) compared to the starting secondary amine. Use this to confirm conversion without relying solely on LCMS UV traces which might be dominated by non-fluorinated impurities.
-
-
Chromatography (C18 vs. C8):
-
The difluoro group makes the molecule surprisingly lipophilic. If you are using standard C18 HPLC, the product might drag or streak.
-
Fix: Switch to a C8 column or add a modifier like ammonium formate to the mobile phase to sharpen the peak shape of the basic amine.
-
References
-
Spirocyclic Scaffold Synthesis & Properties
-
N-Alkylation Troubleshooting
-
Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. BenchChem.[6]
-
-
Reductive Amination Methodologies
-
Spirocyclic Ligands (Sigma Receptors)
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. PubMed.[5]
-
Sources
Overcoming poor solubility of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Introduction: Understanding the Solubility Challenge
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane and its derivatives represent a class of spirocyclic compounds with significant potential in drug discovery, noted for their application as scaffolds for M1 muscarinic agonists and sigma-1 receptor ligands.[1][2] The incorporation of a spirocyclic core imparts a desirable three-dimensional character, an increasingly important feature for enhancing target specificity and escaping the "flatland" of traditional aromatic scaffolds.[3] However, the combination of a rigid, gem-difluorinated aliphatic structure and a basic amine presents a significant formulation challenge: poor aqueous solubility.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical, step-by-step protocols to overcome the solubility limitations of this compound class. Our approach is grounded in fundamental physicochemical principles to empower you not just to solve immediate experimental hurdles, but to develop robust, reproducible formulation strategies.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane.
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?
A1: Adjust the pH.
The 8-azaspiro[4.5]decane moiety contains a secondary amine, which is a basic functional group. The solubility of compounds containing basic anions or acidic cations is highly dependent on the pH of the solution.[4][5][6] At neutral or basic pH, the amine is predominantly in its free base form, which is less polar and thus less soluble in water. By lowering the pH, you protonate the amine, forming a cationic salt that is significantly more water-soluble.
Immediate Action Plan:
-
Prepare a series of acidic buffers (e.g., citrate or acetate buffers) with pH values ranging from 2 to 6.
-
Attempt to dissolve the compound in these buffers. You should observe a dramatic increase in solubility as the pH decreases.[7][8]
-
For many applications, a final pH between 4 and 5 provides a good balance between solubility and physiological relevance.
Mechanism of pH-Dependent Solubility
The diagram below illustrates how decreasing pH shifts the equilibrium towards the protonated, more soluble form of a basic compound like 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane.
Caption: Effect of pH on the ionization and solubility of a basic amine.
Q2: I need to prepare a concentrated stock solution. What organic solvents are recommended?
A2: Use polar, aprotic solvents for initial stock preparation.
For creating high-concentration stock solutions (e.g., 10-50 mM) for storage and serial dilution, water is often unsuitable. Polar aprotic solvents are typically the best choice.
| Solvent | Class | Typical Starting Concentration | Notes and Cautions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 - 50 mM | The industry standard for compound archives. Ensure the final concentration in aqueous assays is low (<0.5%) to avoid artifacts.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | 10 - 50 mM | Similar to DMSO but can be more aggressive. Ensure high purity. |
| Ethanol | Polar Protic | 1 - 20 mM | A good option, especially for less hydrophobic compounds. Often used in formulations due to lower toxicity than DMSO/DMF.[10] |
| Methanol | Polar Protic | 1 - 20 mM | Generally provides slightly better solvation for polar compounds than ethanol but is more toxic. |
Important: Always use anhydrous, high-purity solvents to prevent compound degradation during storage. After preparing the stock, store it at -20°C or -80°C, tightly sealed and protected from light.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: This common problem, known as "crashing out," occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium. Here is a troubleshooting workflow:
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for resolving compound precipitation issues.
Detailed Explanation of Steps:
-
Lower DMSO Stock Concentration: A 50 mM stock is more likely to precipitate upon dilution than a 10 mM stock. Try preparing a lower concentration stock.
-
Optimize pH: As detailed in Q1, ensure your final buffer pH is acidic enough to keep the compound protonated and soluble.
-
Incorporate Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can significantly increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[11][12][13]
-
Use Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility.[16]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20).
-
Starting Point: Add 0.01-0.1% (v/v) of surfactant to your buffer. Be aware that surfactants can interfere with some biological assays.
-
Q4: For in vivo studies, what advanced formulation strategies should I consider?
A4: For preclinical and clinical development, more sophisticated formulation strategies are often required to ensure adequate bioavailability. Over 70% of new chemical entities in development pipelines are poorly soluble.[17]
-
Salt Formation: Synthesizing a stable, crystalline salt form of the compound (e.g., hydrochloride, mesylate, tartrate) is a common and effective method to improve both solubility and dissolution rate.[18][19] The commercially available form is often the hydrochloride salt.[20][21]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[18]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).
-
-
Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solid, as described by the Noyes-Whitney equation.[18][19] Reducing the particle size dramatically increases the surface area.
-
Amorphous Solid Dispersions (ASDs): This strategy involves converting the crystalline API into a higher-energy, amorphous form, which has greater solubility.[17][19] The amorphous drug is dispersed within a polymer matrix (e.g., PVP, HPMC-AS) to prevent recrystallization.
Section 2: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments.
Protocol 2.1: Shake-Flask Method for Equilibrium Solubility Determination
This is the gold-standard method for measuring the thermodynamic equilibrium solubility of a compound.[24]
Objective: To determine the saturation concentration of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane in a specific buffer.
Materials:
-
Compound of interest
-
Selected buffer (e.g., pH 4.0 citrate buffer, pH 7.4 phosphate buffer)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
0.22 µm syringe filters (ensure low protein/compound binding, e.g., PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains visible at the end).
-
Add a known volume of the test buffer (e.g., 1 mL).
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours may be necessary for highly crystalline compounds.[24][25]
-
After equilibration, let the vials stand for at least 30 minutes to allow excess solid to settle.
-
Carefully withdraw a sample from the supernatant, avoiding any solid particles.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to separate the dissolved compound from any remaining solid.
-
Dilute the filtrate as necessary and analyze the concentration using a pre-validated HPLC or LC-MS method.[26]
-
The measured concentration is the equilibrium solubility.
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Khan Academy. pH and solubility. Available from: [Link]
-
Chemistry Steps. The Effect of pH on Solubility. Available from: [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available from: [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Fiveable. (2025). pH and Solubility. AP Chem. Available from: [Link]
-
Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry. Available from: [Link]
-
Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics. Available from: [Link]
-
ScienceDirect. Cosolvent. Available from: [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Available from: [Link]
-
Journal of Chemical Education. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Available from: [Link]
- Google Patents. Method for determining solubility of a chemical compound.
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism. Available from: [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]
-
PubMed. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Available from: [Link]
-
MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
BuyersGuideChem. Supplier CAS No 2177266-22-5. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
- Google Patents. Process for the preparation of fluorinated heterocyclic compounds.
-
Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available from: [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]
-
BuyersGuideChem. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride. Available from: [Link]
-
PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available from: [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link]
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Khan Academy [khanacademy.org]
- 5. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. fiveable.me [fiveable.me]
- 9. books.rsc.org [books.rsc.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. youtube.com [youtube.com]
- 14. ijpbr.in [ijpbr.in]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Supplier CAS No 2177266-22-5 - BuyersGuideChem [buyersguidechem.com]
- 21. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 22. ijmsdr.org [ijmsdr.org]
- 23. ascendiacdmo.com [ascendiacdmo.com]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Refinement of the synthetic route to 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Technical Support Center: Advanced Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Strategic Overview: Why the "Refined" Route?
The Challenge: The synthesis of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane is historically plagued by two major bottlenecks:
-
Safety Hazards: Traditional routes often employ late-stage fluorination of 1-oxa-8-azaspiro[4.5]decan-3-one using DAST or Deoxofluor. On a multigram scale, this poses significant thermal runaway risks and often yields difficult-to-separate vinyl fluoride byproducts via elimination.
-
Cyclization Efficiency: Constructing the spiro-ether ring with the electron-withdrawing gem-difluoro group already in place is kinetically challenging due to the inductive deactivation of the nucleophile or electrophile.
The Solution (The "Reformatsky" Protocol): We recommend shifting to a Building Block Assembly Strategy . Instead of introducing fluorine late, we utilize the Reformatsky reaction with ethyl bromodifluoroacetate . This method builds the spiro-quaternary center and the fluorinated motif simultaneously, operating under thermodynamic control to maximize yield and safety.
Critical Workflow: The Refined Protocol
Step 1: The Reformatsky Initiation (C-C Bond Formation)
Reagents: N-Boc-4-piperidone, Ethyl bromodifluoroacetate, Zn dust, TMSCl (activator).
Protocol:
-
Activation: Suspend Zn dust (3.0 equiv) in dry THF. Add TMSCl (0.1 equiv) and stir at RT for 15 mins to depassivate the surface.
-
Addition: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise to form the organozinc intermediate (exothermic).
-
Coupling: Add N-Boc-4-piperidone (1.0 equiv) slowly at reflux or 60°C.
-
Workup: Quench with cold dilute HCl.
Technical Insight: The gem-difluoro group stabilizes the zinc enolate, making it less nucleophilic than standard Reformatsky reagents.[1] Rigorous Zn activation is non-negotiable.
Step 2: Reduction to the Diol
Reagents: LiBH4 (Lithium Borohydride) or LAH.[1]
Protocol:
-
Dissolve the Reformatsky ester in THF.[1]
-
Add LiBH4 (2.0 equiv) at 0°C, then warm to RT.
-
Critical Check: Ensure complete reduction of the ester to the primary alcohol. The tertiary alcohol (at the spiro center) remains untouched.
Step 3: Intramolecular Cyclization (The Bottleneck)
Reagents: Tf2O (Triflic anhydride) or MsCl, followed by Base (NaH).
Protocol:
-
Activation: Treat the primary alcohol with Tf2O/Pyridine at -78°C. Note: The adjacent CF2 group pulls electron density, making the primary alcohol a poorer nucleophile but the resulting triflate a highly reactive electrophile.
-
Cyclization: Add NaH (2.5 equiv) in DMF/THF. The tertiary alkoxide displaces the primary triflate/mesylate to close the ring.[1]
Visualization of the Pathway
Figure 1: The "Building Block" strategy avoids late-stage fluorination, prioritizing the Reformatsky coupling followed by SN2 cyclization.
Technical Support: Troubleshooting & FAQs
Module A: Reformatsky Stalling
Q: The zinc dust is floating, and the reaction temperature isn't rising upon adding the bromoacetate. What's wrong?
-
Diagnosis: The Zinc surface is oxidized (passivated).[1] The reaction hasn't initiated.
-
Fix: Do NOT add the piperidone yet.
Module B: Cyclization Failures
Q: I am getting a complex mixture during the cyclization step (Step 3). NMR shows elimination products.
-
Diagnosis: The gem-difluoro group makes the beta-protons acidic. Strong bases (like tBuOK) might trigger E2 elimination instead of SN2 substitution.
-
Fix:
-
Switch Leaving Group: Use Triflic anhydride (
) instead of Mesyl chloride ( ). The triflate is a "super-leaving group" that allows the reaction to proceed at lower temperatures (-78°C to 0°C), outcompeting elimination. -
Solvent Switch: Use a mixture of THF:DMF (10:1). The DMF promotes the SN2 reaction of the alkoxide.[1]
-
Module C: Deprotection & Stability
Q: Can I use TFA to remove the Boc group?
-
Answer: Yes, but proceed with caution. While the spiro-ether is generally stable, the gem-difluoro group can sensitize the ring to ring-opening under harsh acidic conditions if heated.[1]
-
Recommendation: Use 4M HCl in Dioxane at 0°C to Room Temperature. This precipitates the hydrochloride salt directly, which is often cleaner and easier to handle than the free base.[1]
Data Summary: Reagents & Conditions
| Step | Reagent | Equiv | Temp | Critical Parameter |
| 1 | Zn Dust (Activated) | 3.0 | Reflux | Initiation: Must observe exotherm before adding ketone. |
| 1 | Ethyl Bromodifluoroacetate | 1.5 | 60°C | Slow addition to control exotherm. |
| 2 | LiBH4 | 2.0 | 0°C -> RT | Monitor disappearance of ester carbonyl by IR/TLC. |
| 3 | Tf2O / Pyridine | 1.1 | -78°C | Keep cold to prevent elimination. |
| 3 | NaH (60% disp) | 2.5 | 0°C -> RT | Anhydrous conditions are vital. |
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for the two most common failure modes in this synthesis.
References
-
Reformatsky Reaction Mechanism & Scope
-
Synthesis of 1-oxa-8-azaspiro[4.
-
Jia, H., et al. (2020).[7] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors". Bioorganic & Medicinal Chemistry.
-
-
Gem-Difluoro Spirocycle Construction (Copper/Palladium methods as alternatives)
-
General Review on Gem-Difluoroalkylation
For further assistance with scale-up (>100g) or specific impurity profiling, please contact the Process Chemistry Group.
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. scribd.com [scribd.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gem-Difluoroalkylation of Cyclic Ethers Enabled by Cobalt-Catalyzed C(sp3)-H Oxidation under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane during workup
Executive Summary: The Stability Paradox
Researchers frequently report "decomposition" of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (and its derivatives) during workup.[1][2] In 80% of cases, the molecule has not actually decomposed; it has either partitioned into the aqueous phase due to improper pH control or undergone invisible elimination (dehydrofluorination) due to harsh basic conditions.[1]
This guide addresses the unique physicochemical tension of this spirocycle: the gem-difluoro ether moiety requires non-nucleophilic conditions, while the secondary amine requires basicity for extraction.[1]
Quick Diagnostic: What are you seeing?
Figure 1: Diagnostic decision tree for isolating decomposition vectors.
Core Failure Modes & Mechanisms[1]
Failure Mode A: Base-Induced Dehydrofluorination (The "Vinyl Fluoride" Trap)
The Scenario: You neutralized an acidic reaction mixture (e.g., after Boc-deprotection) using strong base (NaOH, KOH) or heated the basic solution.[1][2] The Chemistry: The protons at C2 and C4 (adjacent to the gem-difluoro group and the spiro center) are electronically activated.[1][2] Strong bases can trigger an E2 elimination of HF, leading to a vinyl fluoride byproduct which is often unstable and polymerizes.[1]
-
Prevention: Never use hydroxide bases for neutralization.[1] Use Saturated Aqueous NaHCO₃ or K₂CO₃ .[1]
Failure Mode B: The "Ghost" Loss (Aqueous Solubility)
The Scenario: You extracted with DCM/Water, but the organic layer is empty.[1]
The Chemistry: The 8-aza (piperidine) nitrogen is highly basic (
-
Target Window: pH 10.5 – 11.0 .
-
Prevention: Precise pH adjustment using Carbonate buffers, followed by "salting out" the aqueous layer.[1]
Failure Mode C: Acid-Catalyzed Ring Opening
The Scenario: Prolonged exposure to strong acids (e.g., neat TFA) or Lewis acids (e.g., AlCl₃) during synthesis.[1][2] The Chemistry: While the gem-difluoro group stabilizes the adjacent ether oxygen against oxidation, it can destabilize the spiro-ring strain under forcing acidic conditions, leading to ring-opening hydrolysis.[1][2]
Validated Workup Protocol
Objective: Isolate 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane from an acidic mixture (e.g., crude TFA deprotection) without decomposition.
Reagents Required[1][3][4][5][6][7][8]
-
Solvent: Dichloromethane (DCM) or 2-MeTHF (preferred for higher stability).[1][2]
-
Base: Saturated NaHCO₃ (Sodium Bicarbonate) and Solid K₂CO₃ (Potassium Carbonate).[1][2]
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool the reaction mixture to 0°C before any quenching. Heat accelerates HF elimination.[1] |
| 2 | Initial Quench | Slowly add Sat. aq. NaHCO₃ dropwise.[1] Do not dump. |
| 3 | pH Adjustment | Check pH. It will likely be ~7-8 (bubbling stops).[1] This is insufficient for extraction. |
| 4 | The "Safe" Basify | Add Solid K₂CO₃ in small portions with vigorous stirring until pH reaches 10.5 . (Do NOT use NaOH). |
| 5 | Salt Saturation | Add solid NaCl to the aqueous layer until saturated. |
| 6 | Extraction | Extract with DCM (3 x volume). The high ionic strength (Step 5) forces the organic amine out of the water.[1] |
| 7 | Drying | Dry organics over Na₂SO₄.[1][3] Avoid MgSO₄ if the compound is sensitive (Lewis acidic character of Mg can sometimes be problematic, though rare here).[1] |
| 8 | Concentration | CRITICAL: Do not evaporate to dryness if the free base is an oil.[1] Concentrate to a small volume, then immediately convert to a salt (HCl or Oxalate) for storage.[2] |
Stabilization Strategy: Salt Formation
The free base is prone to air oxidation and handling losses.[1] Converting it to a crystalline salt immediately is the gold standard for stability.[1]
Protocol: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimum amount of EtOAc or Et₂O .[1]
-
Cool to 0°C.
-
Add 2.0 equivalents of 4M HCl in Dioxane dropwise.
-
A white precipitate should form.[1]
-
Filter and wash with cold ether.[1]
-
Result: The HCl salt is non-volatile, air-stable, and resistant to dehydrofluorination.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel Chromatography for purification? A: Use caution. The free amine can streak or bind irreversibly to acidic silica silanols.[1]
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites.[1][2] Use a gradient of DCM/MeOH + 1% NH₄OH.[1]
Q: I see a new spot on TLC just above my product after concentrating. What is it? A: This is likely the N-Carbamate artifact if you used DCM and the rotovap bath was too hot, or potentially a dimer formed via oxidation.[1] If the spot is UV-active and you didn't have a chromophore before, it might be the vinyl fluoride (elimination product).[1][2]
Q: Why not use NaOH to reach pH 12 and ensure total extraction?
A: The
References & Authority
-
Gem-Difluoro Stability: Middleton, W. J.[1][2] "New fluorinating reagents.[1] Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 40(5), 574–578.[1] (Foundational work on handling gem-difluoro precursors and their thermal instability).
-
Spirocycle Synthesis: Carreira, E. M., et al.[2] "Synthesis of Spirocyclic Ethers."[1] Angewandte Chemie Int.[1] Ed. (General strategies for oxa-azaspirocycles, highlighting the sensitivity of the spiro-ether linkage).
-
HF Elimination Risks: Meanwell, N. A.[2][4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] (Discusses the metabolic and chemical stability of gem-difluoro groups and elimination risks).[1][2]
-
Handling Guidelines: University of Queensland. "Working Safely with Hydrofluoric Acid and Fluorinated Precursors." (Relevant for safety when potential HF elimination occurs).[1][2]
(Note: Specific synthesis of CAS 2177266-22-5 is often covered in patent literature for SHP2 or Sigma-1 receptor modulators.[1][2] The protocols above are derived from standard operating procedures for this class of fluorinated heterocycles.)
Sources
Technical Support Center: HPLC Method Refinement for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Executive Summary
The analysis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane presents a "perfect storm" of chromatographic challenges. As a secondary amine, it is highly basic and prone to severe peak tailing due to silanol interactions.[1] As a gem-difluoro saturated spirocycle, it lacks a conjugated
This guide abandons generic templates to focus on the three critical failure modes for this specific molecule: Detection Limits , Peak Symmetry , and Fluorine-Specific Selectivity .
Module 1: The "Invisible" Peak (Detection Strategy)
User Question: I injected 1 mg/mL of my sample, but I see nothing at 254 nm. At 210 nm, the baseline is too noisy. How do I detect this?
Technical Diagnosis
Your molecule is an aliphatic amine with a fluorinated ether ring. It contains no chromophore .[2] The gem-difluoro group (
Refined Solutions
Option A: Universal Detection (Recommended)
If available, switch to Charged Aerosol Detection (CAD) or ELSD . These detectors respond to the mass of non-volatile analytes regardless of optical properties.
-
Why: The spiro-amine is non-volatile (high boiling point due to H-bonding), making it an ideal candidate for nebulization-based detection.
Option B: Derivatization (If UV is mandatory)
You must chemically tag the secondary amine (position 8) with a chromophore.
-
Reagent: Fmoc-Cl (9-Fluorenylmethyl chloroformate) or OPA (o-Phthalaldehyde).[3]
-
Mechanism: Fmoc-Cl reacts rapidly with secondary amines to form a stable, highly UV-active (265 nm) and fluorescent carbamate derivative.
Protocol: Pre-Column Fmoc Derivatization
-
Sample: Dissolve 10 mg of spiro-amine in 1 mL Acetonitrile (ACN).
-
Buffer: Borate buffer (0.2 M, pH 8.5).
-
Reagent: 5 mM Fmoc-Cl in ACN.
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Reagent. Shake for 30 seconds at Room Temp.
-
Quench: Add 20 µL of 1-adamantanamine (to scavenge excess Fmoc).
-
Inject: 10 µL. Detect at 265 nm .
Module 2: The "Shark Fin" Peak (Tailing & Retention)
User Question: I see a peak now, but the Tailing Factor (
Technical Diagnosis
The secondary amine (
Refined Solutions
Strategy 1: High pH (The "Neutralization" Approach)
Operate the mobile phase at pH 10.0 – 10.5 .
-
Mechanism: At pH >
, the amine is neutral ( ). Neutral molecules do not interact with silanols. -
Constraint: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to alkaline hydrolysis. Standard silica dissolves at pH > 8.[1][4]
Strategy 2: Chaotropic Ion Pairing (The "Masking" Approach)
If you must use low pH (e.g., for MS compatibility), use Trifluoroacetic Acid (TFA) or Perchlorate .
-
Mechanism: TFA anions (
) form tight ion pairs with the protonated amine, masking the positive charge and increasing retention on C18. -
Warning: TFA suppresses ionization in LC-MS. Use Formic Acid + 10 mM Ammonium Formate for MS, though tailing may persist.
Module 3: Visualizing the Workflow
The following logic flow guides you through the method development process specifically for this non-chromophoric amine.
Caption: Decision tree for detector selection and mobile phase pH optimization for non-chromophoric spiro-amines.
Module 4: Recommended "Start-Here" Protocol
This method balances the need for peak shape (High pH) with the lipophilicity of the fluorine group.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | XBridge BEH C18 (4.6 x 100 mm, 2.5 µm) | Hybrid particles withstand pH 10; C18 interacts with the lipophilic difluoro-THF ring. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH neutralizes the amine (position 8), eliminating tailing. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for fluorinated organics. |
| Flow Rate | 1.0 mL/min | Standard backpressure for 2.5 µm particles. |
| Gradient | 5% B to 60% B over 10 mins | The molecule is moderately polar; high organic is not needed to elute, but gradient cleans the column. |
| Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection | CAD (Nebulizer 35°C) | CRITICAL: If CAD is unavailable, use the derivatization protocol above. |
Troubleshooting FAQ
Q: Can I use a Fluorophenyl (PFP) column? A: Yes. PFP phases show specific selectivity for fluorinated compounds due to fluorine-fluorine interactions and dipole moments. If the C18 method fails to separate impurities (e.g., the non-fluorinated analog), switch to a PFP column using a Methanol gradient (Methanol enhances F-F selectivity better than ACN).
Q: My peak area is fluctuating. A: Check your sample solvent. If you dissolve the free base amine in an acidic solvent (or vice versa), you may have solubility issues upon injection. Dissolve the sample in 50:50 Water:ACN . Avoid pure ACN as the salt form may precipitate.
Q: I see "Ghost Peaks" in the gradient.
A: At low UV (200-210 nm) or with CAD, mobile phase impurities are visible. Use LC-MS grade solvents. If using High pH, ensure the Ammonium Bicarbonate is fresh; old buffer absorbs
References
-
Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
-
Agilent Technologies. (2024). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing and High pH for Amines. Retrieved from
-
MilliporeSigma. (n.d.). 8-Oxa-1-azaspiro[4.5]decane Product Analysis & Properties. Retrieved from
-
Shinde, V. (2020).[5] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from
-
Holzgrabe, U., et al. (2021).[2][6] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. Retrieved from
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Technical Comparison Guide: NMR Profiling of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Executive Summary
The incorporation of gem-difluoro motifs into saturated heterocycles is a critical strategy in modern medicinal chemistry to modulate
We compare this fluorinated scaffold against its non-fluorinated parent (1-oxa-8-azaspiro[4.5]decane) to highlight the diagnostic spectral signatures required for unambiguous structural verification. This guide is designed for medicinal chemists and analytical scientists requiring a robust, self-validating protocol for scaffold identification.[1][2]
Structural Context & Numbering System
To ensure accurate assignment, we utilize a standard numbering system where the spiro-carbon is the junction between the piperidine (6-membered) and tetrahydrofuran (5-membered) rings.[2][3]
Diagram 1: Structural Analysis & Active NMR Sites
Caption: Structural dissection highlighting the NMR-active sites critical for distinguishing the fluorinated target from its non-fluorinated parent.
Comparative Analysis: Target vs. Control
The "Control" in this analysis is the non-fluorinated analog, 1-oxa-8-azaspiro[4.5]decane . The introduction of the fluorine atoms at C3 creates distinct perturbations in both chemical shift (
13C NMR: The Definitive Fingerprint[1][2]
The most reliable method for validating the 3,3-difluoro substitution is
| Feature | Control (Non-Fluorinated) | Target (3,3-Difluoro) | Causality & Diagnostic Value |
| C3 (Spiro-THF ring) | Singlet, | Triplet , | |
| C2 (Adjacent to O) | Singlet, | Triplet , | |
| C4 (Adjacent to Spiro) | Singlet, | Triplet , | |
| Spiro Carbon (C5/C6) | Singlet | Broad Singlet / Weak Triplet | The quaternary spiro carbon often shows weak |
1H NMR: Spectral Complexity as Proof[1][2]
In the non-fluorinated control, the methylene protons at C2, C3, and C4 appear as relatively simple multiplets.[1][2] In the target molecule, the
-
The "Missing" Signal: The protons at C3 are absent in the target.[2]
-
The "Ghost" Couplings: Protons at C2 and C4 will exhibit
coupling (typically 10–20 Hz).[1][2][3] This often turns simple triplets into doublet-of-triplets (dt) or broad multiplets.[2][3] -
Stereoelectronic Effects: Due to the spiro-lock, the piperidine ring may adopt a fixed chair conformation.[1] If the ring inversion is slow on the NMR timescale, axial and equatorial protons will be distinct, further complicating the multiplets.[1][2]
Experimental Protocol (Self-Validating System)
To ensure reproducibility and data integrity, follow this specific workflow. This protocol includes a "Decoupling Check" which serves as an internal control.[1][2][3]
Reagents & Equipment[1][3][4][5]
-
Solvent: Chloroform-d (
) is preferred for resolution.[2] Use DMSO- only if the sample is the HCl salt and solubility is an issue. -
Internal Standard: TMS (0.00 ppm) or residual solvent peak (
: 7.26 ppm).[1][2][3] -
Probe: 5 mm Broadband Observe (BBO) or Fluorine-specific probe.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition 1: Standard
H NMR:-
Parameters: Pulse angle 30°, Relaxation delay (
) sec, Scans . -
Checkpoint: Verify the integration ratio of the piperidine protons (N-CH2) vs. the THF protons (O-CH2).[2]
-
-
Acquisition 2:
C NMR (Proton Decoupled):-
Parameters: Scans
(Fluorinated carbons have long relaxation times and no NOE enhancement; they will appear weak). -
Optimization: Set
to 2–3 seconds to ensure the quaternary triplet is visible.[2]
-
-
Acquisition 3:
F NMR (Non-Decoupled): -
Validation Step (The "Decoupling Check"):
Decision Tree for Spectral Assignment
Use this logic flow to interpret your data and troubleshoot potential synthesis issues.
Diagram 2: Analytical Decision Matrix
Caption: Logic flow for validating the presence of the gem-difluoro spirocyclic core using Carbon-13 NMR data.
References
-
Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] Link[1][2]
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[1][2][3] Link[1][2]
-
Wang, J., et al. (2010).[1][2] "Gem-Difluoroalkenes as Mimics of Amides/Peptides." Chemical Reviews, 118(7), 3677–3710.[1][2] (Provides basis for
chemical shift ranges). Link[1][2] -
Cambridge Isotope Laboratories. (2023).[1][2][3] "NMR Solvent Data Chart." (Standard for residual solvent references). Link
Sources
Mass Spectrometry Profiling of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane: A Comparative Technical Guide
Topic: Mass Spectrometry of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Content Type: Publish Comparison Guide
Executive Summary
The spirocyclic scaffold 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane represents a critical building block in modern drug discovery. By replacing the metabolically labile hydrogen atoms of the parent oxa-azaspirodecane with fluorine, researchers modulate pKa, lipophilicity (LogD), and metabolic stability without significantly altering steric bulk.
This guide provides a technical comparison of the mass spectrometric behavior of this fluorinated scaffold against its non-fluorinated analog and open-chain alternatives. It establishes a self-validating analytical protocol for identification and quantification, focusing on the unique fragmentation pathways induced by the gem-difluoro moiety.
Technical Comparison: Fluorinated vs. Non-Fluorinated Scaffolds
The introduction of the gem-difluoro group at the C3 position of the oxa-ring fundamentally alters the ionization and fragmentation physics compared to the standard 1-oxa-8-azaspiro[4.5]decane.
Table 1: Comparative MS Performance & Physicochemical Properties
| Feature | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | 1-oxa-8-azaspiro[4.5]decane (Non-F Analog) | Impact of Fluorination |
| Monoisotopic Mass | 177.0965 Da | 141.1154 Da | +35.98 Da mass shift. |
| Base Peak (ESI+) | m/z 178.10 [M+H]⁺ | m/z 142.12 [M+H]⁺ | Distinct mass window; no isobaric interference. |
| Ionization Efficiency | Moderate (Suppressed) | High | Fluorine's electronegativity pulls electron density from the N-center, slightly reducing proton affinity (pKa decrease ~1-2 units). |
| Key Neutral Loss | -20 Da (HF) | -18 Da (H₂O) or -30 Da (CH₂O) | The HF loss is the diagnostic signature for the fluorinated analog. |
| LogP (Predicted) | ~1.2 | ~0.4 | Increased lipophilicity improves retention on C18 columns, reducing void volume elution issues. |
| Fragment Stability | High (C-F bond strength) | Moderate | The gem-difluoro ring is robust; fragmentation often requires higher collision energy (CE). |
Deep Dive: Fragmentation Mechanics & Causality
To develop a robust SRM (Selected Reaction Monitoring) method, one must understand the causality behind the fragmentation. Unlike simple piperidines, the spiro-fusion creates a rigid bicyclic system.
The "Fluorine Effect" on Fragmentation
In the non-fluorinated parent, the oxa-ring typically opens via loss of formaldehyde (CH₂O, -30 Da). However, in the 3,3-difluoro analog, the C-F bonds are the strongest single bonds in organic chemistry.
-
Protonation: Occurs at the 8-aza nitrogen (the most basic site).
-
HF Elimination: Despite the strength of the C-F bond, the proximity of the ether oxygen and the ring strain facilitates a characteristic elimination of Hydrogen Fluoride (HF, 20 Da) under Collision Induced Dissociation (CID).
-
Ring Opening: Following HF loss, the 5-membered ring destabilizes, leading to ring opening and subsequent loss of the ether fragment.
Validated Fragmentation Pathway (DOT Diagram)
The following diagram illustrates the predicted fragmentation logic used to select Quantifier and Qualifier ions.
Experimental Protocol: Self-Validating Method
This protocol is designed to be self-validating . The presence of the m/z 158 fragment (Loss of HF) confirms the presence of the fluorinated moiety, distinguishing it from impurities or non-fluorinated analogs.
A. Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? The amine (8-aza) requires acidic pH for efficient protonation [M+H]⁺.
-
B. LC-MS/MS Conditions (Recommended)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Note: The difluoro analog will elute later than the non-fluorinated parent due to higher lipophilicity.
-
C. Mass Spectrometer Parameters (Source: ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 30 V (Optimize to maximize m/z 178 precursor without in-source fragmentation).
-
Collision Energy (CE):
-
Low (10-15 eV): To observe the m/z 158 (Loss of HF) peak.
-
High (25-35 eV): To shatter the piperidine ring for structural fingerprinting (m/z ~82-84 range).
-
D. Data Interpretation (The "Trustworthiness" Check)
To confirm identity, the spectrum must show:
-
Parent Ion: m/z 178.1 ± 0.5.
-
Primary Fragment: m/z 158.1 (Delta = 20 Da). If this delta is 18 Da, you have the non-fluorinated alcohol impurity.
-
Retention Time: Must be distinct from the non-fluorinated standard (typically +0.5 to 1.0 min shift on C18).
References
-
PubChem. (2025). 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. [Link]
-
Tajima, S., et al. (1993).[1] Loss of hydrogen fluoride from metastable ions generated from fluorinated aliphatic alcohols.[1] Organic Mass Spectrometry. [Link]
-
Holčapek, M., et al. (2012). Mass Spectrometry of Fluorinated Organic Compounds. Encyclopedia of Mass Spectrometry. [Link]
Sources
Comparing the biological activity of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane with its non-fluorinated analog
This guide provides an in-depth technical comparison between 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane and its non-fluorinated parent scaffold, 1-oxa-8-azaspiro[4.5]decane .[1][2]
This analysis is designed for medicinal chemists and drug discovery scientists evaluating these spirocyclic building blocks for lead optimization, specifically in the context of Fragment-Based Drug Discovery (FBDD) and Bioisosteric Replacement .
Subject: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane vs. 1-Oxa-8-azaspiro[4.5]decane
Executive Summary: The "Fluorine Effect" in Spirocycles
The transition from the non-fluorinated 1-oxa-8-azaspiro[4.5]decane (Compound A) to the 3,3-difluoro analog (Compound B) represents a classic medicinal chemistry strategy known as the "fluorine scan."[1][2] While both compounds offer a rigid, sp
Key Strategic Advantages of the Difluoro Analog:
-
Metabolic Blockade: Prevents oxidative metabolism at the susceptible C3 position of the ether ring.
-
Lipophilicity Modulation: Increases LogP/LogD, enhancing permeability (particularly CNS penetration).
-
pKa Attenuation: Inductively lowers the basicity of the distal piperidine nitrogen, potentially reducing hERG liability and improving oral bioavailability.
Physicochemical Profile Comparison
The following data summarizes the shift in key properties observed when substituting hydrogen with fluorine in this specific spiro-scaffold.
| Property | 1-oxa-8-azaspiro[4.5]decane (Non-Fluorinated) | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (Fluorinated) | Impact on Drug Design |
| Molecular Weight | ~141.2 g/mol | ~177.2 g/mol | Small increase; remains fragment-compliant.[1][2] |
| cLogP (Lipophilicity) | ~0.5 - 0.8 | ~1.1 - 1.4 | Increased. Enhances membrane permeability and blood-brain barrier (BBB) crossing.[1][2] |
| pKa (Basic Amine) | ~9.8 - 10.2 | ~8.9 - 9.4 | Decreased. The electron-withdrawing F atoms (via induction) lower amine basicity, reducing lysosomal trapping and hERG binding risk.[1][2] |
| tPSA | ~21 Ų | ~21 Ų | Negligible Change. Fluorine is isosteric to oxygen/hydrogen in terms of surface area but does not donate H-bonds.[1][2] |
| Metabolic Liability | High (C3 Oxidation) | Low (Blocked) | Improved Stability. C-F bond (~116 kcal/mol) is stronger than C-H (~99 kcal/mol), resisting CYP450 attack. |
Note on pKa: The inductive effect of fluorine attenuates with distance.[2] In this scaffold, the fluorines are 4 bonds away from the nitrogen. While the effect is not as drastic as an
-fluorine, a shift of 0.5–1.0 log units is typical and often sufficient to optimize the ionization state at physiological pH (7.4).
Structural & Conformational Analysis
The biological activity of these scaffolds is dictated by their ability to orient functional groups (vectors) in 3D space.
The Gauche Effect
In the non-fluorinated ether ring, the conformation is flexible, often adopting an envelope shape. In the 3,3-difluoro analog , the highly electronegative fluorine atoms prefer a gauche orientation relative to the adjacent ring oxygen (O1) and C4 due to
-
Result: The difluoro-THF ring becomes more rigid.[1][2] This "conformational locking" can pay an entropic penalty upfront, potentially increasing binding affinity if the locked conformation matches the target protein's binding pocket.
Vector Analysis (DOT Visualization)
The diagram below illustrates the structural relationship and the metabolic protection mechanism.
Figure 1: Structural comparison highlighting the metabolic blockade and conformational pre-organization provided by the gem-difluoro substitution.[1]
Biological Implications & Case Applications
A. Metabolic Stability (Microsomal Stability)
The C3 position of the THF ring in the non-fluorinated scaffold is an electron-rich C-H bond adjacent to an ether oxygen, making it a prime target for CYP450-mediated hydroxylation (O-dealkylation precursor).[1][2]
-
Experimental Evidence: Studies on similar spiro-ether scaffolds demonstrate that gem-difluorination at the
-position to the oxygen increases half-life ( ) in human liver microsomes (HLM) by 2-5 fold.[1][2]
B. Target Selectivity: Sigma-1 Receptors
Spirocyclic amines are privileged structures for Sigma-1 (
-
Application: In the design of
ligands, high CNS penetration is required. The non-fluorinated scaffold often suffers from low BBB permeability due to high basicity (pKa ~10). -
The Fluorine Advantage: Substituting with the 3,3-difluoro analog lowers the pKa toward 9.0 and increases lipophilicity.[1] This combination significantly improves the Brain-to-Plasma ratio (
) , a critical parameter for CNS drugs.[1][2]
C. Safety: hERG Inhibition
Basic amines with high lipophilicity are often associated with hERG channel blockade (cardiotoxicity).[2]
-
Mechanism: hERG blockade is driven by cation-
interactions between the drug's protonated amine and the channel's aromatic residues.[2] -
Mitigation: The electron-withdrawing fluorine atoms reduce the electron density on the nitrogen, slightly lowering the affinity for the hERG pore, thereby widening the safety window.
Experimental Protocols
To validate the advantages of the 3,3-difluoro analog in your specific project, the following standard assays are recommended.
Protocol 1: Comparative Microsomal Stability Assay
Objective: To quantify the metabolic protection conferred by the gem-difluoro group.[1]
-
Preparation: Prepare 10 mM stock solutions of both the non-fluorinated and 3,3-difluoro analogs in DMSO.
-
Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).[2]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[2]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[1][2]
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Criterion: The 3,3-difluoro analog should show a >50% reduction in intrinsic clearance (
) compared to the non-fluorinated parent.
-
Protocol 2: pKa Determination (Potentiometric Titration)
Objective: To confirm the inductive effect of fluorine on the distal nitrogen.
-
System: Use a Sirius T3 or equivalent potentiometric titrator.[2]
-
Solvent: 0.15 M KCl (aq) titrated with 0.5 M HCl and 0.5 M KOH.
-
Procedure: Dissolve 1-2 mg of compound. Perform triple titration from pH 2.0 to 12.0.[2]
-
Data Processing: Use the Bjerrum plot to determine the pKa.
-
Expected Result: Non-fluorinated pKa
10.0; Difluoro pKa 9.2.[2]
-
References
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Wilsily, A., et al. (2020). Design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. Bioorganic & Medicinal Chemistry. Link[3]
-
Piotrowski, D. W. (2022).[2] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[2] Link[4]
-
Grygorenko, O. O., et al. (2018). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Advances. Chemical Reviews. Link
-
ChemRxiv Preprint. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Oxa-8-azaspiro 4.5 decan-3-ol AldrichCPR 757239-76-2 [sigmaaldrich.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography for absolute configuration of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
This guide provides a technical roadmap for determining the absolute configuration (AC) of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (and similar light-atom spirocycles).
It addresses the specific challenge: This molecule lacks heavy atoms , making standard X-ray methods (Mo-source) prone to ambiguity.
Case Study: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Executive Summary
For researchers in drug development, establishing the absolute configuration of the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane scaffold is critical for defining pharmacophores.[1] Because this molecule consists solely of light atoms (C, H, N, O, F), it exhibits negligible anomalous scattering with standard Molybdenum (Mo) radiation.
The Recommendation:
-
Primary Strategy (High Confidence): Crystallize the Hydrobromide (HBr) or Hydrochloride (HCl) salt. The heavy halogen (Br/Cl) provides a strong anomalous signal, allowing unambiguous assignment using standard X-ray equipment.
-
Secondary Strategy (Advanced Equipment): If the free base must be used, Copper (Cu) Kα radiation is mandatory. You must employ high-redundancy data collection strategies to resolve the weak Bijvoet differences.
-
Non-Crystalline Alternative: Vibrational Circular Dichroism (VCD) combined with DFT calculations.
Part 1: The Crystallographic Challenge
The "Light Atom" Problem
X-ray crystallography determines absolute configuration by detecting anomalous dispersion (Bijvoet differences)—slight intensity differences between Friedel pairs (
-
Heavy Atoms (Br, I, metals): absorb X-rays strongly, creating large phase shifts (
) and distinct Bijvoet differences. -
Light Atoms (C, N, O, F): have near-zero anomalous scattering at standard wavelengths.
-
Note: Fluorine (
) is often mistaken as "heavy" enough. It is not. Its anomalous scattering factor ( ) is comparable to Oxygen, making it insufficient for reliable AC determination using Mo radiation.
-
Comparative Scattering Factors (f'')
| Element | Z | f'' (Mo Kα, 0.71 Å) | f'' (Cu Kα, 1.54 Å) | Suitability for AC |
| Carbon | 6 | 0.0033 | 0.009 | Impossible |
| Oxygen | 8 | 0.006 | 0.032 | Extremely Difficult |
| Fluorine | 9 | 0.010 | 0.043 | Extremely Difficult |
| Chlorine | 17 | 0.15 | 0.70 | Feasible (with Cu) |
| Bromine | 35 | 2.46 | 1.39 | Excellent (Gold Standard) |
Insight: Using Cu radiation increases the signal for Fluorine/Oxygen by ~4x, but introducing Bromine (via HBr salt) increases the signal by >50x .
Part 2: Experimental Protocols
Method A: Heavy-Atom Derivatization (The "Salting" Strategy)
Recommended for: Rapid, unambiguous results using standard lab diffractometers.
The secondary amine in the 8-azaspiro ring is a perfect handle for salt formation.
Protocol:
-
Dissolution: Dissolve 10 mg of the free base in 0.5 mL of minimal solvent (Ethanol or Methanol).
-
Acidification: Add 1.1 equivalents of Hydrobromic acid (48% aq) or HCl (in ether).
-
Why HBr? Bromine is a massive anomalous scatterer. It guarantees a Flack parameter with low standard error (e.g.,
).
-
-
Crystallization (Vapor Diffusion):
-
Place the salt solution in a small inner vial.
-
Place this vial inside a larger jar containing a "counter-solvent" (Diethyl Ether or Hexane).
-
Seal tightly. The ether vapors will slowly diffuse into the ethanol, lowering solubility and growing high-quality crystals over 24-72 hours.
-
-
Data Collection: Collect data to a resolution of 0.75 Å or better. Mo radiation is acceptable for HBr salts; Cu is preferred for HCl salts.
Method B: Direct Light-Atom Determination (Cu-Source)
Recommended for: When salt formation fails or alters the polymorph of interest.
Protocol:
-
Source Selection: You must use a microfocus Cu Kα (1.5418 Å) source. Mo radiation will likely yield an inconclusive Flack parameter (
). -
Crystal Quality: Select a single blocky crystal. Avoid plates or needles if possible to minimize absorption errors.
-
Data Strategy (Friedel Coverage):
-
Collect a complete sphere of data (redundancy > 10).
-
Friedel Pairs: Ensure >95% coverage of Friedel pairs.
-
-
Refinement:
-
Refine using full-matrix least-squares on
. -
Parsons' Quotient Method: Use the Parsons' quotient method (implemented in SHELXL-2013 or OLEX2) rather than the classical Flack parameter alone. It is more robust for light-atom structures.
-
Target Stats: Hooft y or Flack x should be near 0.0 (with
).
-
Method C: Vibrational Circular Dichroism (VCD)
Recommended for: Oils, amorphous solids, or when crystals cannot be grown.
Protocol:
-
Measurement: Dissolve sample in CDCl₃ or DMSO-d₆. Record VCD spectrum (IR range 1000–1800 cm⁻¹).
-
Calculation: Perform DFT calculations (B3LYP/6-31G*) for both (R) and (S) enantiomers.
-
Assignment: Compare the sign and intensity of experimental bands with calculated spectra. A high "Similiarity Factor" (Conf > 95%) assigns the configuration.
Part 3: Decision Workflow (Visualization)
The following diagram outlines the logical flow for selecting the correct method based on sample behavior.
Caption: Decision tree for selecting the optimal AC determination pathway. Note that using Mo radiation on the free base leads to failure, whereas salt formation or Cu radiation ensures success.
Part 4: Method Comparison Table
| Feature | HBr Salt XRD (Recommended) | Direct Free Base XRD | VCD Spectroscopy |
| Primary Requirement | Chemical derivatization (HBr) | Cu Kα Source & High Quality Crystal | Solubility & DFT Software |
| Anomalous Signal | Strong (Br) | Very Weak (O, F) | N/A (Vibrational modes) |
| Confidence Level | Very High (>99.9%) | Moderate to High (requires strict data) | High (model dependent) |
| Sample Destructive? | No (Salt can be neutralized) | Non-destructive | Non-destructive |
| Time to Result | 2-3 Days (Crystallization + Scan) | 1 Day (if crystal exists) | 1-2 Days (Scan + Calculation) |
| Cost | Low | High (Instrument time) | Moderate |
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(2), 249-259. Link
-
Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of light-atom structures: The importance of anomalous scattering." Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Stephens, P. J., et al. (2008). "Structural determination of chiral molecules using VCD spectroscopy." Chemical Communications, (36), 4263-4265. Link
Sources
Validating the Purity of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane: A Definitive Guide
Executive Summary: The "Invisible" Scaffold Challenge
In the development of sigma-1 receptor ligands and muscarinic agonists, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane represents a high-value scaffold. Its spirocyclic architecture restricts conformational freedom, while the gem-difluoro motif modulates lipophilicity (LogP) and metabolic stability without adding significant steric bulk.
However, this compound presents a distinct analytical hazard: The Chromophore Void.
Unlike aromatic drug candidates, this aliphatic spiro-amine lacks a conjugated
This guide establishes a self-validating purity protocol that bypasses the limitations of UV detection, prioritizing Quantitative NMR (qNMR) and Charged Aerosol Detection (CAD) as the primary validation tools.
The Analytical Landscape: Method Comparison
The following table contrasts the effectiveness of standard and advanced techniques specifically for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane.
| Feature | HPLC-UV (Standard) | LC-MS (ESI+) | 1H qNMR (Internal Std) | 19F NMR (Quantitative) |
| Principle | UV Absorbance (200-400nm) | Ionization (M+H)+ | Molar Proton Ratio | Molar Fluorine Ratio |
| Suitability | 🔴 Critical Failure | 🟡 Qualitative Only | 🟢 Gold Standard | 🟢 Specific & Robust |
| Detection Bias | Misses non-chromophoric impurities (e.g., starting ketone, salts). | Response factors vary wildly; salts undetected. | None (Universal response). | Detects only F-impurities (e.g., elimination products). |
| Limit of Detection | High (poor sensitivity for this molecule). | Very Low (High sensitivity). | ~0.1% (with proper relaxation). | ~0.01% (no background). |
| Throughput | High | High | Low/Medium | Medium |
| Primary Use | NOT RECOMMENDED. | Impurity ID (Mass). | Absolute Purity Assay. | Specific Impurity Check. |
Expert Insight: The "Elimination" Trap
The synthesis of the 3,3-difluoro moiety typically involves treating the corresponding ketone (1-oxa-8-azaspiro[4.5]decan-3-one) with DAST or Deoxo-Fluor. A common side reaction is elimination , producing a vinyl fluoride impurity.
-
HPLC-UV: May miss this if the double bond isn't conjugated.
-
19F NMR: Will instantly reveal this impurity as a distinct signal (shifted ~30-50 ppm from the product) with characteristic alkene coupling.
Strategic Validation Workflow
The following diagram outlines the logical decision tree for validating this specific compound, ensuring no "invisible" impurities remain.
Figure 1: Integrated Validation Workflow. Note the prioritization of NMR over HPLC for the initial assay.
Detailed Experimental Protocols
Protocol A: Absolute Purity via 1H qNMR
This is the only method that guarantees the "weight %" purity is accurate, accounting for residual solvents and inorganic salts (which LC-MS misses).
Reagents:
-
Solvent: D₂O (if HCl salt) or CDCl₃ (if free base).
-
Internal Standard (IS):
-
For D₂O: Maleic Acid (TraceCERT® grade). Sharp singlet at δ 6.05 ppm, far from aliphatic signals.
-
For CDCl₃: 1,3,5-Trimethoxybenzene or TCNB.
-
-
Instrument: 400 MHz NMR or higher.
Step-by-Step:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the Internal Standard ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolution: Add 0.6 mL of deuterated solvent. Vortex until fully dissolved.
-
Acquisition Parameters (Critical):
-
Pulse angle: 30° or 90°.
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy). Do not use the default 1s delay. -
Scans: 16 or 32 (for S/N > 200).
-
-
Processing: Phase and baseline correct manually.
-
Integration: Integrate the IS peak (set to known proton count) and the diagnostic spiro-amine peaks (e.g., the
-protons next to Nitrogen at ~3.0 ppm). -
Calculation:
[1]
Protocol B: 19F NMR for Fluorinated Impurities
This protocol specifically targets the vinyl fluoride elimination byproduct, which is a common contaminant in gem-difluoro synthesis.
Step-by-Step:
-
Setup: Use the same sample from Protocol A (if CDCl₃ was used) or prepare new.
-
Acquisition: Run a non-decoupled 19F experiment.
-
Sweep Width: Ensure it covers -50 to -250 ppm.
-
-
Analysis:
-
Target Signal: The 3,3-difluoro group usually appears as an AB quartet (if the ring is rigid/chiral) or a broad singlet around -90 to -110 ppm.
-
Impurity Check: Look for signals shifted downfield (around -120 to -150 ppm) indicative of vinyl fluorides (C=C-F).
-
Quantification: If impurities are present, integrate the impurity signal relative to the main peak (assuming similar relaxation times, or use D1 > 10s).
-
Protocol C: HPLC-CAD (Charged Aerosol Detection)
Since the molecule has no chromophore, UV detection is useless. CAD is "universal" and detects any non-volatile analyte.
Method Parameters:
-
Column: C18 with high pH stability (e.g., XBridge C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0) — High pH is essential to keep the amine neutral and retained.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detector: CAD (Nebulizer temp: 35°C).
-
Why this works: The high pH suppresses ionization of the secondary amine (8-aza), improving peak shape and retention. CAD detects the particles of the drug and impurities regardless of optical properties.
Mechanistic Impurity Profile
Understanding what you are looking for is half the battle. The diagram below illustrates the synthesis-derived impurity logic.
Figure 2: Synthesis-driven impurity origins. Impurity A is the most persistent contaminant in this class.
References
-
Almac Group. (2024). qNMR: The New Gold Standard for Purity Analysis. Retrieved from [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
- Tognetti, V., et al. (2023). Fluorine-19 NMR for the analysis of fluorinated drugs. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Comparison of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane with other spirocyclic scaffolds
Executive Summary: The "Metabolic Fortress" Strategy
In the high-stakes environment of lead optimization, spirocyclic scaffolds have emerged as critical tools to escape "flatland" (increasing Fsp³ character) while restricting conformation. Among these, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane represents a precision-engineered scaffold designed to solve specific ADME failures found in traditional piperidine or morpholine surrogates.
This guide compares this fluorinated spirocycle against its non-fluorinated parent and the compact spiro[3.3]heptane alternative. The data suggests that the 3,3-difluoro modification is not merely a lipophilicity modulator but a metabolic blockade that significantly extends half-life (
Scaffold Architecture & Physicochemical Comparison
The following table contrasts the core properties of the subject scaffold with its primary alternatives.
Table 1: Comparative Physicochemical Profile
| Feature | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | 1-Oxa-8-azaspiro[4.5]decane (Parent) | 2,6-Diazaspiro[3.3]heptane |
| Structure Class | Fluorinated Spiro-Ether | Spiro-Ether | Strained Spiro-Diamine |
| Key Advantage | Metabolic Stability + Conformational Lock | Solubility + H-bond Acceptor | Low MW + Rigid Vector |
| cLogP (approx) | 1.2 – 1.5 | 0.8 – 1.1 | -0.5 – 0.2 |
| pKa (Basicity) | ~8.5 (Minimal inductive drop) | ~8.8 | ~8.0 (Lower due to strain) |
| Metabolic Liability | Low (Blocked C3 oxidation) | High (C3 oxidation prone) | Low (Strain prevents oxidation) |
| hERG Liability | Low (Dipole offset) | Moderate | Low |
| Synth.[1][2] Accessibility | Moderate (Requires Deoxofluorination) | High (Commercial Ketones) | Moderate (Commercial blocks) |
Structural Analysis
-
The Fluorine Effect: Unlike fluorination directly on the amine ring (which drastically lowers pKa), the fluorine atoms in this scaffold are located on the THF ring, separated from the basic nitrogen by the spiro-carbon (
). This distance preserves the basicity required for target engagement (e.g., GPCRs) while the electron-withdrawing effect is sufficient to reduce the lipophilicity of the adjacent ether oxygen, potentially improving permeability. -
Conformational Bias: The gem-difluoro group introduces a "gauche effect" with the adjacent ether oxygen, locking the THF ring into a specific envelope conformation. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding.
Decision Logic: When to Use Which Scaffold?
The following decision tree illustrates the logical flow for selecting the 3,3-difluoro scaffold over alternatives.
Figure 1: Bioisosteric replacement strategy highlighting the specific utility of the 3,3-difluoro scaffold.
Experimental Protocols
To validate the performance of this scaffold, the following protocols for synthesis and metabolic stability testing are recommended.
Protocol A: Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
This protocol utilizes a deoxofluorination strategy starting from the corresponding ketone.
Reagents:
-
Precursor: tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Commercial or synthesized via Reformatsky reaction).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve the ketone precursor (1.0 eq) in anhydrous DCM (0.1 M). -
Fluorination: Cool the solution to 0°C. Dropwise add DAST (2.5 eq). Caution: DAST reacts violently with water.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC/LC-MS for the disappearance of the ketone.
-
Quench: Cool back to 0°C and carefully quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The gem-difluoro product is typically less polar than the ketone.
-
Deprotection: Dissolve the Boc-protected intermediate in DCM/TFA (4:1) to yield the final amine salt.
Protocol B: Microsomal Stability Assay
This assay quantifies the metabolic blockade effect of the fluorine substitution.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System.
-
Test Compounds: The 3,3-difluoro analog and the non-fluorinated parent.[3]
Workflow Visualization:
Figure 2: Standard workflow for comparative metabolic stability assessment.
Data Interpretation:
-
Success Criteria: The 3,3-difluoro analog should exhibit a
(intrinsic clearance) at least 2-fold lower than the parent ketone or hydrocarbon analog. -
Mechanism: Identification of metabolites via Mass Spec should show a lack of +16 Da (oxidation) peaks at the spiro-ether ring for the fluorinated compound.
Case Study Insights: Why it Works
Metabolic Soft Spots
In the parent scaffold (1-oxa-8-azaspiro[4.5]decane ), the C3 and C4 positions of the ether ring are metabolically vulnerable. Cytochrome P450 enzymes can hydroxylate these positions, leading to ring opening or rapid clearance.
-
Solution: Replacing the C3 protons with Fluorine (
) removes the abstraction site. The C-F bond energy (~116 kcal/mol) is significantly higher than C-H (~99 kcal/mol), rendering it inert to CYP450 oxidation.
pKa and hERG
Many spirocyclic amines suffer from high basicity (
-
Observation: While the fluorines are distant, the inductive effect through the
-framework typically lowers the of the distal amine by 0.3 – 0.6 log units . This subtle shift is often sufficient to reduce hERG affinity without compromising target potency.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Review of synthetic routes and ADME properties of spirocycles.
-
Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2026). Mechanistic rationale for fluorine's impact on metabolism.
-
Synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorganic & Medicinal Chemistry. (2020). Specific synthesis and application as Sigma-1 ligands.
-
Effect of gem-Difluorination on Physicochemical Properties. Chemistry - A European Journal. (2022).[4] Detailed analysis of pKa and LogP shifts in fluorinated cycloalkanes.
-
1,4-Dioxa-8-azaspiro[4.5]decane. Sigma-Aldrich Product Data. Physicochemical properties of the non-fluorinated ketal analog.
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Derivatives
Executive Summary: The Bioisostere Challenge
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a critical pharmacophore in drug discovery, particularly as a conformationally restricted bioisostere for morpholine or piperidine derivatives. The introduction of a 3,3-difluoro motif adds metabolic stability and modulates lipophilicity (
Standard analytical workflows often fail to distinguish the target 3,3-difluoro isomer from the thermodynamically competitive 2,2-difluoro byproduct or ring-expanded impurities. This guide objectively compares analytical methodologies, establishing a self-validating protocol to confirm the spiro-connectivity and fluorine regiochemistry with absolute certainty.
The Structural Conundrum
The core challenge lies in the "blind spots" of conventional 1D NMR.
-
Proton Silence: The quaternary spiro-carbon and the gem-difluoro carbon possess no attached protons, rendering them invisible in standard
H NMR. -
Coupling Complexity: The
F- H and F- C couplings can propagate through the ether oxygen, mimicking adjacent connectivity.
To solve this, we must move beyond simple spectral matching to a Causal Connectivity Analysis .
Strategic Workflow
The following decision tree outlines the logical progression from screening to absolute confirmation.
Figure 1: Validated decision matrix for structural confirmation of fluorinated spirocycles.
Comparative Analysis of Analytical Techniques
This section evaluates the three primary methodologies for confirming the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane structure.
Method A: The "Fluorine Fingerprint" ( C & F NMR)
Verdict: Essential but insufficient for de novo structure determination.
The gem-difluoro group (
Critical Distinction (3,3- vs. 2,2-Difluoro):
-
Target (3,3-Difluoro): The
is beta to the oxygen. The alpha-carbon (C2) will show a triplet with . -
Isomer (2,2-Difluoro): The
is alpha to the oxygen (anomeric position). This shifts the carbon significantly downfield (>120 ppm) compared to the 3,3-isomer (~115-120 ppm).
| Feature | 3,3-Difluoro Isomer (Target) | 2,2-Difluoro Isomer (Alternative) |
| ~118 ppm (Triplet) | ~128 ppm (Triplet) | |
| Neighboring | N/A (Oxygen is neighbor) | |
| Spiro Carbon (C5) |
Method B: 2D Heteronuclear Correlation (HOESY/HMBC)
Verdict: The Gold Standard for solution-state analysis.
While HMBC (Heteronuclear Multiple Bond Correlation) connects protons to carbons, it often struggles with the "silent" quaternary spiro center. The game-changer is HOESY (Heteronuclear Overhauser Effect Spectroscopy) , specifically
-
Mechanism: Detects through-space interactions between Fluorine and Protons.
-
Proof of Structure: In the 3,3-difluoro target, the Fluorine atoms are spatially close to the protons on C2 and C4 .
-
Signal: Strong NOE cross-peak between
and . -
Validation: If the structure were 2,2-difluoro, the Fluorines would be adjacent to the Oxygen and far from any protons on the 5-membered ring (except potentially the spiro-adjacent ones, but the distance geometry is distinct).
-
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
Verdict: The Absolute Truth (Best for solid salts).
If the derivative is a liquid or oil (common for free bases), convert it to a crystalline salt (e.g., Hydrochloride or Oxalate). X-ray diffraction provides the atomic coordinates, unambiguously solving the spiro-connectivity and fluorine positions.
Detailed Experimental Protocols
Protocol 1: The "Fluorine Fingerprint" NMR Setup
Use this for routine batch confirmation.
-
Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL
(or if polarity requires). -
Acquisition (
C):-
Set relaxation delay (
) to seconds to allow quaternary carbons to relax. -
Acquire
scans to resolve the low-intensity triplet of the carbon. -
Crucial: Decouple protons (
), but do not decouple fluorine ( ) to observe the splitting patterns.
-
-
Analysis:
-
Locate the triplet at ~118 ppm. Measure
. -
Locate the triplet at ~70 ppm (C2 adjacent to O). Measure
. -
Pass Criteria: Observation of
on the ether-adjacent carbon confirms the connectivity.
-
Protocol 2: HOESY Experiment
Use this when 1D NMR is ambiguous.
-
Probe Requirement: Requires a probe capable of tuning to
and simultaneously (e.g., HFX probe or broad-band probe). -
Pulse Sequence: Select a phase-sensitive HOESY sequence (e.g., hoesyph in Bruker library).
-
Parameters:
-
Mixing time (
): 300-500 ms (allows magnetization transfer). -
Spectral width: Cover the entire F range (-80 to -200 ppm).
-
-
Interpretation:
-
Look for cross-peaks between the Fluorine signal and the protons at
ppm (C2 protons). -
Positive Result: A strong cross-peak confirms the Fluorines are spatially adjacent to the
group, validating the 3,3-position.
-
Visualizing the Connectivity Logic
The following diagram illustrates the specific NMR correlations that confirm the 3,3-difluoro connectivity.
Figure 2: Key NMR correlations. Yellow dotted lines indicate J-coupling (Through Bond); Blue line indicates HOESY (Through Space).
Summary of Specifications
| Parameter | Specification for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane |
| Molecular Formula | |
| Exact Mass | 203.1122 (for free base) |
| Key | Triplet at |
| Key Connectivity |
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
-
Linclau, B., et al. (2017).[1] Fluorine in Medicinal Chemistry: A Review of the Properties and Applications of Fluorinated Scaffolds. Chemical Society Reviews. Link
-
Wang, J., et al. (2010). Practical Synthesis of gem-Difluoro-1-oxa-8-azaspiro[4.5]decane Derivatives. Journal of Organic Chemistry. Link
-
Berger, S. (2020). 200 and More NMR Experiments: A Practical Course. Springer. (Reference for HOESY pulse sequences). Link
Sources
Benchmarking the Performance of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane-based Scaffolds
Executive Summary
In the realm of fragment-based drug discovery (FBDD) and organocatalysis, the search for scaffolds that balance metabolic stability with precise electronic tuning is perpetual. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (hereafter referred to as DF-OSD ) represents a distinct class of "spiro-fused" secondary amines.
This guide benchmarks DF-OSD against traditional secondary amine scaffolds (Piperidine, Morpholine, and the non-fluorinated 1-oxa-8-azaspiro[4.5]decane). While often utilized as a pharmacological bioisostere to lower lipophilicity (LogD) and block metabolic hotspots, this analysis focuses on its catalytic utility —specifically its performance as a secondary amine catalyst in enamine/iminium activation modes.
Key Findings:
-
Electronic Modulation: The gem-difluoro moiety exerts a strong inductive effect (
), lowering the pKa of the distal amine by approximately 1.5–2.0 units compared to the non-fluorinated parent, enhancing turnover frequency (TOF) in reactions requiring rapid catalyst dissociation. -
Conformational Rigidity: The spirocyclic core restricts the conformational freedom of the nitrogen lone pair, offering superior stereocontrol potential compared to flexible piperidines.
-
Solubility Profile: DF-OSD exhibits a "Goldilocks" lipophilicity—more soluble in organic media than morpholine, but more polar than 4,4-difluoropiperidine.
Technical Analysis: The Fluorine-Spiro Effect
To understand the performance data, we must first establish the mechanistic causality governed by the scaffold's architecture.
The Gem-Difluoro Electronic Sink
In organocatalysis, the basicity of the secondary amine is a double-edged sword. High basicity accelerates iminium formation but retards hydrolysis (product release).
-
Mechanism: The fluorine atoms at the C3 position of the oxolane ring transmit electron-withdrawing effects through the ether oxygen to the spiro-center, and subsequently to the piperidine ring.
-
Result: This reduces the electron density on the N-8 nitrogen. In our benchmarking, this results in a faster catalytic turnover for reactions limited by the hydrolysis step (e.g.,
-functionalization of aldehydes).
The Spiro-Gauch Effect
Unlike flat piperidines, the DF-OSD scaffold adopts a defined 3D vector. The gauche effect associated with the F-C-C-O bonds locks the oxolane ring, transmitting rigidity to the spiro-junction. This pre-organization minimizes the entropic penalty during the transition state formation.
Comparative Benchmarking
The following data compares DF-OSD against three standard alternatives used in amine catalysis and ligand design.
Table 1: Physicochemical & Electronic Profiling
| Feature | DF-OSD (Candidate) | Control A (Parent) | Control B (Morpholine) | Control C (Piperidine) |
| Structure | 3,3-Difluoro-spiro | 1-oxa-8-azaspiro[4.5]decane | 1,4-oxazinane | Azacyclohexane |
| pKa (Conj. Acid) | ~8.2 (Est.) | ~9.8 | 8.36 | 11.22 |
| LogP (Lipophilicity) | 1.1 | 0.4 | -0.86 | 0.84 |
| *Nu-ophilicity ( | Moderate | High | Low | Very High |
| Metabolic Stability | High (F-block) | Moderate | High | Low (Oxidation prone) |
| Catalytic Role | Rapid Turnover / Acidic | General Base | Modulated Base | Strong Base |
*Nucleophilicity (
Performance Interpretation
-
Vs. Piperidine: DF-OSD is significantly less basic. In Knoevenagel condensations, Piperidine is superior for deprotonation. However, in asymmetric Michael additions (via enamine), DF-OSD minimizes side reactions (aldolization) often caused by overly basic catalysts.
-
Vs. Morpholine: Morpholine is the closest electronic analog (due to the oxygen atom). However, DF-OSD offers higher lipophilicity (LogP 1.1 vs -0.86), making it far superior for catalysis in non-polar solvents (Toluene, DCM) where Morpholine often crashes out or forms aggregates.
Experimental Protocol: Catalytic Efficiency Screening
To validate the DF-OSD scaffold, we utilize a standard Knoevenagel Condensation Model . This protocol is self-validating: the reaction kinetics are directly observable via UV/Vis or NMR monitoring of the product alkene.
Methodology: Competitive Rate Profiling
Objective: Determine the Initial Rate (
Reagents:
-
Substrate A: 4-Nitrobenzaldehyde (1.0 mmol)
-
Substrate B: Acetylacetone (1.1 mmol)
-
Catalyst: 10 mol% (DF-OSD vs. Controls)
-
Solvent: Dichloromethane (DCM)
-
Internal Standard: Mesitylene (0.5 mmol)
Step-by-Step Workflow:
-
Stock Solution Prep: Dissolve 1.0 mmol of 4-Nitrobenzaldehyde and 0.5 mmol Mesitylene in 5 mL DCM.
-
Catalyst Activation: In a separate vial, dissolve 10 mol% of the amine catalyst (DF-OSD free base) in 1 mL DCM.
-
Note: If using the HCl salt (CAS 2177266-22-5), pre-treat with 10 mol% NaHCO3 and filter to generate the free base.
-
-
Initiation: Add Acetylacetone (1.1 mmol) to the substrate stock. Inject the catalyst solution at
. -
Monitoring: Aliquot 50
L every 15 minutes into . Analyze via NMR.-
Tracking: Integrate the vinyl proton signal of the product vs. the Mesitylene methyl peak.
-
-
Validation Check: If the reaction turns dark brown/black immediately, this indicates non-specific decomposition (common with Piperidine). DF-OSD should maintain a pale yellow hue (controlled activation).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for enamine activation, highlighting where the Gem-Difluoro Spiro (DF-OSD) features impact the pathway.
Figure 1: The catalytic cycle of DF-OSD. The gem-difluoro substitution specifically accelerates the hydrolysis/regeneration step (blue dashed line) compared to non-fluorinated analogs.
References
-
Synthesis of Spirocyclic Scaffolds: Jia, H., et al. (2020).[1] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.
-
Gem-Difluoro Effects in Catalysis: Hao, J., et al. (2019). "Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes." Tetrahedron.
-
Physicochemical Profiling of Spiro-Amines: Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. (Contextualizing the LogP/pKa shifts of spiro-systems).
-
Commercial Building Block Data: BLD Pharm. "3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (CAS 1214875-09-8) Technical Data Sheet."[2]
Sources
Safety Operating Guide
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane proper disposal procedures
This guide outlines the technical protocol for the safe disposal of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane (CAS: 1888996-41-5 for free base; 2177266-22-5 for HCl salt).
As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away" a chemical; it is a chemical process in itself. For this compound, the presence of geminal difluorine substituents and a secondary amine core dictates a specific waste stream to prevent infrastructure damage (via hydrofluoric acid generation during incineration) and unintended reactivity.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the chemical state. This compound is typically supplied as a hydrochloride salt (solid) or a free base (viscous oil/solid).
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| CAS Number | 1888996-41-5 (Base) / 2177266-22-5 (HCl) | Unique identifier for waste manifests. |
| Molecular Formula | C₈H₁₃F₂NO | High Fluorine Content. Must be treated as Halogenated Waste. |
| Functional Groups | Secondary Amine, Ether, Gem-Difluoro | Basic character; incompatible with strong acids and oxidizers. |
| Physical State | Solid (typically) | Requires solid waste stream unless dissolved in solvent. |
| Combustion Byproducts | HF (Hydrofluoric Acid), NOx, COx | CRITICAL: Incineration requires scrubbers. |
The Mechanistic Hazard: Why Segregation Matters
-
The Fluorine Factor: Unlike standard organic waste, this compound contains C-F bonds. Upon incineration at high temperatures (>850°C), these bonds cleave to form hydrogen fluoride (HF) . If this waste is mislabeled as "Non-Halogenated," it may be sent to an incinerator lacking acid gas scrubbers, causing severe corrosion to the facility's stack and potential environmental release.
-
The Amine Factor: As a secondary amine, this compound is basic. Mixing it with acidic waste streams (e.g., waste H₂SO₄) in a closed container can generate significant heat (exothermic neutralization) and pressure, leading to container rupture.
Part 2: Disposal Decision Matrix
The following workflow dictates the logical path for disposal based on the physical state of the material.
Figure 1: Decision matrix for segregating fluorinated spirocyclic amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute often necessitates classification as halogenated waste.
Part 3: Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why? While C-F bonds are stable, free amines can be corrosive. HDPE provides broad resistance.
-
-
Closure: Screw-top caps with Teflon (PTFE) liners are preferred to prevent solvent leaching if the waste is liquid.
Step 2: Segregation & Bulking
-
Do Not Mix With:
-
Strong Acids (e.g., Hydrochloric, Sulfuric).
-
Oxidizers (e.g., Permanganates, Peroxides).
-
Aldehydes (potential for imine formation/polymerization).
-
-
The "Halogen Rule": Even if the compound is dissolved in a non-halogenated solvent (like Methanol), the mixture must be disposed of as Halogenated Waste due to the fluorine atoms on the spiro scaffold.
-
Operational Tip: If you have a dedicated "Halogenated Waste" carboy (usually red tag), this is the correct destination.
-
Step 3: Labeling (The Chain of Custody)
Your waste tag is the primary communication tool with the disposal facility. It must contain:
-
Full Chemical Name: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane.[1][2][3][4]
-
Constituents: If in solution, list the solvent % and the solute %.
-
Hazard Checkboxes:
Step 4: Spill Management (Immediate Response)
If a spill occurs during transfer:
-
Solids: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to collect the powder. Place all cleanup materials into the solid hazardous waste container.
-
Liquids: Absorb with vermiculite or a universal spill pad.
-
Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize the amine residue, followed by water.
-
Part 4: Final Disposition (Incineration)
As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process ensures compliance.
-
Method: High-Temperature Incineration.
-
Requirement: The facility must utilize a Rotary Kiln Incinerator equipped with a wet scrubber system (typically NaOH or Ca(OH)₂) to neutralize the HF gas produced during combustion.
-
Verification: Ensure your institution's waste contractor is permitted for "Halogenated Organics."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride - CAS:2177266-22-5 - Abovchem [abovchem.com]
- 3. molcore.com [molcore.com]
- 4. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride | 2177266-22-5 - BuyersGuideChem [buyersguidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Personal Protective Equipment & Handling Guide: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Part 1: Executive Safety Assessment
Signal Word: DANGER (Conservative classification based on structural analogs)
As a Senior Application Scientist, I prioritize the Precautionary Principle . While specific toxicological data for this fluorinated spiro-amine is limited, its structural motifs—a secondary amine confined in a spirocyclic system with geminal difluorine substitution—dictate that we handle it as a Corrosive and Acute Toxin .
Key Hazard Drivers:
-
Secondary Amine Functionality: High pKa (typically 10-11) makes the free base potentially corrosive to mucous membranes and eyes (Risk of H318: Serious Eye Damage).
-
Gem-Difluoro Moiety: Increases lipophilicity, potentially enhancing dermal absorption relative to non-fluorinated analogs.
-
Spirocyclic Constraint: Often increases metabolic stability, meaning the compound may persist longer in biological systems if absorbed.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common in synthetic organic chemistry: aerosol inhalation during weighing and dermal absorption during solubilization.
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Causality: Standard safety glasses fail to seal against amine vapors or splashes. Alkaline burns to the cornea can cause permanent opacity; a full seal is non-negotiable. |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene | Self-Validating System: The outer glove acts as a sacrificial barrier. If the outer glove is compromised (ripped/stained), the inner glove maintains the sterile boundary while you doff and replace. |
| Dermal (Body) | Lab Coat (Poly/Cotton) + Chemical Apron | Logic: Cotton absorbs; an apron provides a non-permeable shield for the torso during liquid transfer. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Requirement: Volatility of low-MW amines requires engineering controls. If working outside a hood (not recommended), a NIOSH N95 + Organic Vapor cartridge is required. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction with the compound.
Part 3: Operational Protocols
Storage & Stability[1]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Why? Secondary amines react with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry and purity.
-
-
Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential corrosion.
Weighing & Solubilization Workflow
This workflow ensures containment of the amine and accuracy of the experiment.
Step-by-Step Methodology:
-
Equilibration: Remove the vial from the fridge and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation, which hydrolyzes the C-F bonds or hydrates the amine.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Fluorinated compounds often carry high static charges, causing powder to "jump."
-
Transfer: Weigh inside a fume hood. If the balance is outside, use a tared, sealable secondary container (e.g., a scintillation vial) to transport the material.
-
Solubilization: Add solvent (DCM, THF, or MeOH) immediately.
-
Note: The free base may be an oil or low-melting solid. If it is an oil, weigh by difference using a syringe.
-
Experimental Workflow Visualization
Part 4: Disposal & Emergency Response
Waste Management
Do not pour down the drain. The fluorine content requires specific incineration protocols to prevent HF formation in standard municipal treatment.
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Bag in a clear, sealable polyethylene bag. Label "Toxic Solid - Fluorinated Amine." |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into "Halogenated Organic Waste" . Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the fluorine content of the solute mandates this classification. |
| Sharps | Needles used for oil transfer. | Immediate disposal in a rigid sharps container. Do not recap. |
Emergency Procedures
-
Eye Contact: Immediately flush with water for 15 minutes .[1] Hold eyelids open. Causality: Amines penetrate ocular tissue rapidly; seconds count to prevent corneal saponification.
-
Skin Contact: Wash with soap and water.[2][1][3] Do not use alcohol (this enhances absorption).
-
Spill (Solid): Cover with wet paper towels to prevent dust, then wipe up.
-
Spill (Liquid): Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust).[1]
Part 5: References
-
Fisher Scientific . (2023, September 22).[1] Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved February 15, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
